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  • Product: N-(3,5-DIfluoropyridin-4-yl)acetamide
  • CAS: 2288708-94-9

Core Science & Biosynthesis

Foundational

N-(3,5-DIfluoropyridin-4-yl)acetamide chemical properties

An In-Depth Technical Guide to the Synthesis and Chemical Properties of N-(3,5-Difluoropyridin-4-yl)acetamide Introduction The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Chemical Properties of N-(3,5-Difluoropyridin-4-yl)acetamide

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Fluorinated pyridines, in particular, have emerged as privileged structures in the design of novel therapeutics, from kinase inhibitors to central nervous system agents.[1][4] This guide provides an in-depth technical overview of N-(3,5-difluoropyridin-4-yl)acetamide, a specialized building block.

While direct experimental data for this compound is not extensively documented in public literature, this guide, grounded in established chemical principles and data from close structural analogs, will detail its logical synthesis, predicted physicochemical and spectroscopic properties, and its potential applications. The primary audience for this document—researchers, synthetic chemists, and drug development professionals—will find the following sections provide a robust framework for the synthesis, characterization, and strategic utilization of this valuable intermediate.

Chemical Structure and Physicochemical Properties

N-(3,5-difluoropyridin-4-yl)acetamide incorporates a difluorinated pyridine ring, which imparts unique electronic properties, and an acetamide functional group, which can modulate solubility and serve as a hydrogen bond donor and acceptor.

Caption: Chemical structure of N-(3,5-Difluoropyridin-4-yl)acetamide.

Table 1: Physicochemical Properties

PropertyValue / DescriptionSource / Method
CAS Number Not assigned in major public databases.-
Molecular Formula C₇H₆F₂N₂OCalculated
Molecular Weight 172.14 g/mol Calculated
Appearance Predicted to be a white to off-white crystalline solid.Analog Comparison
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol).Analog Comparison[5]
Melting Point Not experimentally determined. For comparison, acetamide melts at 82.3 °C.[6]-
Boiling Point Not experimentally determined. For comparison, 3,5-difluoropyridine boils at 93-94 °C.[7]-
InChI Key Predicted: MZYWNSDPIXELNV-UHFFFAOYSA-NStructure-based
SMILES CC(=O)NC1=C(F)C=NC=C1FStructure-based

Synthesis and Purification

The most logical and efficient synthesis of N-(3,5-difluoropyridin-4-yl)acetamide is a two-step process commencing from a suitable polyhalogenated pyridine. This involves the synthesis of the key intermediate, 4-amino-3,5-difluoropyridine, followed by a standard N-acylation.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: N-Acylation of 4-Amino-3,5-difluoropyridine

This protocol describes the conversion of the key amine intermediate to the final acetamide product. The causality for this choice rests on the high efficiency and selectivity of N-acylation reactions on electron-deficient aminopyridines. Acetic anhydride is chosen as a mild and effective acetylating agent.

Materials and Equipment:

  • 4-Amino-3,5-difluoropyridine (1.0 eq)

  • Acetic Anhydride (1.5 - 2.0 eq)

  • Pyridine or Triethylamine (catalytic to 1.1 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-amino-3,5-difluoropyridine (1.0 eq) and a suitable solvent such as dichloromethane.

  • Addition of Base: Add pyridine or triethylamine to the mixture. This base acts as a catalyst and scavenges the acetic acid byproduct.

  • Acetylation: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(3,5-difluoropyridin-4-yl)acetamide. The purity should be validated by measuring the melting point and confirmed using the spectroscopic methods detailed in Section 3.

Structural Characterization (Predicted)

Unambiguous structural confirmation is critical. The following spectroscopic data are predicted for N-(3,5-difluoropyridin-4-yl)acetamide based on fundamental principles and analysis of similar structures.[5][8][9][10][11][12]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts (δ) and CharacteristicsRationale / Notes
¹H NMR δ ~8.3-8.5 ppm (s, 2H, H-2/H-6)Pyridine protons adjacent to nitrogen are deshielded. The two protons are chemically equivalent.
(DMSO-d₆)δ ~9.5-10.5 ppm (s, 1H, NH)Amide protons are typically broad and appear downfield; exchangeable with D₂O.
δ ~2.1-2.2 ppm (s, 3H, CH₃)Typical chemical shift for an acetamide methyl group.[10]
¹³C NMR δ ~168-170 ppm (C=O)Standard chemical shift for an amide carbonyl carbon.[9][11]
(DMSO-d₆)δ ~150-155 ppm (d, J_CF ≈ 240-260 Hz, C-3/C-5)Aromatic carbons directly bonded to fluorine show a large one-bond coupling constant (¹J_CF).
δ ~135-140 ppm (t, J_CCF ≈ 10-15 Hz, C-2/C-6)Aromatic carbons adjacent to the C-F bond will appear as a triplet due to two-bond coupling (²J_CCF).
δ ~120-125 ppm (t, J_CCF ≈ 3-5 Hz, C-4)The carbon bearing the acetamido group will also show coupling to the two fluorine atoms.
δ ~23-25 ppm (CH₃)Standard chemical shift for an acetamide methyl carbon.[9][11]
IR (KBr) ~3300-3200 cm⁻¹ (N-H stretch)Characteristic stretching vibration for a secondary amide.
~1680-1660 cm⁻¹ (C=O stretch, Amide I)Strong absorption typical for the carbonyl group in a secondary amide.
~1550-1520 cm⁻¹ (N-H bend, Amide II)Characteristic bending vibration coupled with C-N stretching.
~1300-1100 cm⁻¹ (C-F stretch)Strong absorptions corresponding to the carbon-fluorine bonds.
MS (EI) m/z 172 (M⁺)Expected molecular ion peak corresponding to the molecular weight.

Reactivity and Applications in Medicinal Chemistry

The chemical behavior of N-(3,5-difluoropyridin-4-yl)acetamide is governed by the interplay between the electron-deficient pyridine ring and the acetamide substituent.

  • Ring Electronics: The two fluorine atoms are strongly electron-withdrawing, which significantly lowers the pKa of the pyridine nitrogen compared to pyridine itself, making it less basic. This deactivation also renders the ring resistant to electrophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (S_NAr): While the ring is activated towards nucleophilic attack, the positions ortho and para to the fluorine atoms (C-2, C-4, C-6) are the most activated. The presence of the acetamido group at C-4 blocks this position, but further functionalization at C-2 or C-6 via S_NAr could be possible under forcing conditions, potentially after deprotection of the amide.

  • Amide Group Reactivity: The acetamide group can undergo hydrolysis under acidic or basic conditions to regenerate the 4-amino-3,5-difluoropyridine intermediate. The amide nitrogen itself is generally not nucleophilic due to resonance delocalization.

The primary value of this molecule lies in its application as a structural scaffold or building block in drug discovery. The strategic placement of fluorine can lead to enhanced biological activity and improved pharmacokinetic properties.[2][3][13]

Caption: Role as a versatile intermediate in drug synthesis.

Safety and Handling

No specific safety data exists for N-(3,5-difluoropyridin-4-yl)acetamide. The following information is extrapolated from safety data sheets (SDS) of structurally related compounds like N-(3,4-difluorophenyl)acetamide and 3,5-difluoropyridine.[7][14][15] It should be handled with care in a chemical fume hood by trained personnel.

Table 3: GHS Hazard Information (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity3H335: May cause respiratory irritation.
(Single Exposure)

Precautionary Measures:

  • Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemically resistant gloves.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

    • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). Blossomchem. Retrieved March 7, 2026, from [Link]

  • Gudmundsson, K. S., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Retrieved March 7, 2026, from [Link]

  • Elshahary, A., et al. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. (2018). ResearchGate. Retrieved March 7, 2026, from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • N-(4-bromo-3,5-difluorophenyl)acetamide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine. (2016). Google Patents.
  • 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved March 7, 2026, from [Link]

  • Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. (2022). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • New Synthesis of 3-Fluoropyridine Derivatives. (1987). ResearchGate. Retrieved March 7, 2026, from [Link]

  • N-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • N-(5-Fluoropyridin-3-yl)acetamide. (n.d.). MilliporeSigma. Retrieved March 7, 2026, from [Link]

  • Chemical Properties of Acetamide (CAS 60-35-5). (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). OChem. Retrieved March 7, 2026, from [Link]

  • Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine. (2016). Google Patents.
  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (n.d.). Pramukh Swami Science and H.D. Patel Arts College. Retrieved March 7, 2026, from [Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. (2020). SciSpace. Retrieved March 7, 2026, from [Link]

  • Acetamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

  • Acetamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

  • 3,5-Difluoropyridine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 7, 2026, from [Link]

  • N-(3,6-dimethoxy-2-nitrophenyl)acetamide. (2022). Preprints.org. Retrieved March 7, 2026, from [Link]

  • 13C NMR of indazoles. (2016). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Synthesis and Characterization of N-(3,5-Difluoropyridin-4-yl)acetamide: A Comprehensive Technical Guide

Executive Summary The incorporation of fluorinated pyridines into pharmacophores is a cornerstone of modern medicinal chemistry. Fluorine substitution is strategically utilized to modulate lipophilicity, improve metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated pyridines into pharmacophores is a cornerstone of modern medicinal chemistry. Fluorine substitution is strategically utilized to modulate lipophilicity, improve metabolic stability, and lower the pKa of adjacent basic centers. Specifically, N-(3,5-difluoropyridin-4-yl)acetamide is a highly valuable intermediate and building block in the synthesis of CRAC channel inhibitors and other advanced therapeutic agents[1]. This technical whitepaper provides a comprehensive, self-validating protocol for the synthesis of this compound, detailing the mechanistic rationale, step-by-step methodologies, and quantitative data necessary for reproducible scale-up.

Introduction & Mechanistic Rationale

Expertise & Experience: The synthesis of N-(3,5-difluoropyridin-4-yl)acetamide relies on the acetylation of 3,5-difluoropyridin-4-amine. However, standard acetylation protocols (e.g., using acetic anhydride at room temperature) often fail or result in poor yields when applied to this specific substrate.

Causality: The two fluorine atoms at the 3- and 5-positions exert a profound inductive electron-withdrawing effect (-I effect). This pulls electron density away from the pyridine ring and, consequently, delocalizes the lone pair of the 4-amino group. As a result, the nucleophilicity of 3,5-difluoropyridin-4-amine is drastically reduced compared to unfluorinated 4-aminopyridine.

To overcome this kinetic barrier, highly reactive electrophiles such as acetyl chloride must be used in conjunction with a non-nucleophilic base (e.g., Triethylamine, TEA) and optionally a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP)[2]. Alternatively, forcing conditions using acetic anhydride in pyridine at reflux can be employed, a method proven effective for heavily fluorinated and sterically hindered anilines[3].

Retrosynthetic Analysis & Pathway Selection

To ensure a self-validating and robust system, we evaluate two primary synthetic pathways. Pathway A is selected as the core protocol due to its milder conditions, superior impurity profile, and easier downstream purification.

Table 1: Comparison of Synthetic Pathways

ParameterPathway A (Preferred)Pathway B (Alternative)
Reagents Acetyl Chloride, TEA, DCMAcetic Anhydride, Pyridine
Conditions 0°C to Room Temperature, 16 hReflux (115°C), 2-4 h
Expected Yield 75 - 85%60 - 70%
Pros Mild conditions, high purity, easy work-upNo catalyst needed, fast reaction
Cons Requires anhydrous conditionsHarsh conditions, pyridine removal is tedious

Experimental Methodologies (Self-Validating Protocol)

The following protocol describes the execution of Pathway A. It is designed as a self-validating system: each step includes in-process controls (IPC) to verify success before proceeding to the next phase.

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

  • Dissolve 3,5-difluoropyridin-4-amine (1.0 eq, 10.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M)[2].

  • Add Triethylamine (TEA) (2.0 eq, 20.0 mmol) and a catalytic amount of DMAP (0.1 eq, 1.0 mmol).

  • Cool the reaction mixture to 0°C using an ice-water bath to control the exothermic addition.

Step 2: Electrophile Addition 5. Dissolve Acetyl Chloride (1.2 eq, 12.0 mmol) in a small volume of anhydrous DCM. 6. Add the acetyl chloride solution dropwise over 15 minutes. Causality: Dropwise addition prevents localized heating and minimizes the formation of di-acetylated by-products.

Step 3: Propagation and In-Process Control (IPC) 7. Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. 8. Self-Validation (IPC): Analyze an aliquot via TLC (Eluent: 50% EtOAc/Hexanes) and LC-MS. The reaction is deemed complete when the starting material mass (m/z 131.0) is consumed, and the product mass (m/z 173.1) is dominant[1].

Step 4: Quench and Work-up 9. Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Causality: This neutralizes the HCl by-product (complexed with TEA) and hydrolyzes any unreacted acetyl chloride. 10. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine (30 mL) to break any emulsions and pre-dry the organic phase. 11. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 20% to 50% EtOAc in Hexanes) to afford the target compound as a white solid.

Reaction Mechanism & Visualization

Workflow SM 3,5-Difluoropyridin-4-amine (Starting Material) Reagents Acetyl Chloride, TEA, DMAP DCM, 0°C to RT SM->Reagents Reaction Nucleophilic Acyl Substitution (16 h) Reagents->Reaction Quench Aqueous Quench (Sat. NaHCO3) Reaction->Quench IPC: LC-MS >95% conv. Extraction Extraction & Drying (DCM, MgSO4) Quench->Extraction Purification Flash Chromatography (EtOAc/Hexanes) Extraction->Purification Product N-(3,5-Difluoropyridin-4-yl)acetamide (Target Compound) Purification->Product Yield: 75-85%

Figure 1: Experimental workflow for the synthesis of N-(3,5-difluoropyridin-4-yl)acetamide.

The reaction proceeds via a standard nucleophilic acyl substitution mechanism, albeit slowed by the electron-deficient nature of the fluorinated pyridine.

Mechanism N1 Amine Nucleophile (Poor due to F-atoms) N3 Tetrahedral Intermediate (Oxyanion) N1->N3 Nucleophilic Attack N2 Electrophile (Acetyl Chloride) N2->N3 Carbonyl Addition N4 Leaving Group Expulsion (-Cl⁻) N3->N4 Collapse of Intermediate N5 Deprotonation (by TEA) N4->N5 Cationic Intermediate N6 Acetamide Product N5->N6 Neutralization

Figure 2: Logical signaling pathway of the nucleophilic acyl substitution mechanism.

Quantitative Data Summaries

Table 2: Reagent Stoichiometry for 10.0 mmol Scale

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
3,5-Difluoropyridin-4-amine130.091.01.30 gStarting Material
Acetyl Chloride78.501.20.94 g (0.85 mL)Electrophile
Triethylamine (TEA)101.192.02.02 g (2.78 mL)Base / Acid Scavenger
DMAP122.170.10.12 gNucleophilic Catalyst
Dichloromethane (DCM)84.93N/A50 mLSolvent

Table 3: Expected Characterization Data

Analytical MethodExpected Signals / Values
LC-MS (ESI+) [M+H]⁺ = 173.1 m/z
¹H NMR (400 MHz, CDCl₃) δ 8.35 (s, 2H, Py-H), 7.50 (br s, 1H, NH), 2.25 (s, 3H, CH₃)
¹⁹F NMR (376 MHz, CDCl₃) δ -135.5 (s, 2F)
TLC (50% EtOAc/Hexanes) Rf ≈ 0.45 (UV active)

Conclusion

The synthesis of N-(3,5-difluoropyridin-4-yl)acetamide requires careful consideration of the electronic deactivation caused by the 3,5-difluoro substitution pattern. By employing highly reactive acetyl chloride, a non-nucleophilic base, and precise temperature control, researchers can achieve high yields and purity. The self-validating protocol outlined herein ensures that in-process deviations are caught early, maximizing throughput and reproducibility in drug development campaigns.

References

  • Title: Electrostatically-Directed Pd-Catalysis in Combination with C-H Activation: Site-Selective Coupling of Remote Chlorides with Flu Source: The Royal Society of Chemistry (rsc.org) URL: 3

  • Title: WO2014108336A1 - Pyrazolyl-based carboxamides ii as crac channel inhibitors Source: Google Patents URL: 1

  • Title: 42518-98-9 | 5-Chlorothiophene-2-carbonyl chloride | Rivaroxaban Related Source: Ambeed.com URL: 2

Sources

Exploratory

Characterization of the Anti-inflammatory Properties of N-(3,5-Difluoropyridin-4-yl)acetamide (DFPA): A Preclinical In-Vitro and In-Vivo Evaluation

A Technical Guide for Drug Discovery Professionals Abstract Chronic inflammation is a critical pathological component of numerous diseases, driving a persistent need for novel anti-inflammatory therapeutics. This guide d...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Abstract

Chronic inflammation is a critical pathological component of numerous diseases, driving a persistent need for novel anti-inflammatory therapeutics. This guide details a comprehensive preclinical framework for evaluating the anti-inflammatory potential of N-(3,5-difluoropyridin-4-yl)acetamide (DFPA), a novel fluorinated pyridine derivative. Based on the known bioactivity of similar chemical scaffolds, DFPA is hypothesized to exert its effects through the modulation of the canonical NF-κB signaling pathway.[1] We present a structured, multi-tiered approach, beginning with in vitro characterization in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) to establish cytotoxicity and efficacy in suppressing pro-inflammatory mediators.[2][3] Subsequently, we outline the use of established in vivo models of acute and chronic inflammation—the carrageenan-induced paw edema model in rats and the collagen-induced arthritis (CIA) model in mice—to validate the therapeutic potential of DFPA in a physiological context.[4][5] This document provides detailed, field-proven protocols, data interpretation guidelines, and a robust scientific rationale for each experimental step, serving as a vital resource for researchers engaged in the discovery and development of next-generation anti-inflammatory agents.

Introduction and Rationale

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[6][7] Its activation by stimuli like LPS leads to the transcription of a wide array of pro-inflammatory genes, including cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.[8][9] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases, making it a prime target for therapeutic intervention.[6][9]

The incorporation of fluorine into heterocyclic compounds, such as pyridine, has been shown to enhance metabolic stability, potency, and pharmacokinetic profiles.[1] Several fluorinated pyridine derivatives have demonstrated significant anti-inflammatory and analgesic activities.[10][11][12] N-(3,5-difluoropyridin-4-yl)acetamide (DFPA) is a novel small molecule designed with these principles in mind. Its structural features suggest a potential to interact with key components of the inflammatory cascade. This guide outlines a systematic approach to test the hypothesis that DFPA mitigates inflammation by inhibiting the NF-κB pathway.

Proposed Mechanism of Action: Inhibition of NF-κB Signaling

We hypothesize that DFPA exerts its anti-inflammatory effects by targeting a critical step in the canonical NF-κB pathway. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[13] This releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6][8] Our proposed model posits that DFPA interferes with this cascade, potentially by inhibiting IKK-mediated phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IκBα_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IκBα_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IκBα_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation DFPA DFPA DFPA->IKK Inhibits DNA DNA (κB sites) p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription

Caption: Proposed mechanism of DFPA action on the canonical NF-κB pathway.

In Vitro Characterization Workflow

The initial evaluation of DFPA is conducted using the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.[2][14] The workflow is designed to first establish a safe therapeutic window and then to quantify the compound's efficacy in suppressing key inflammatory markers.

In_Vitro_Workflow cluster_assays Step 3: Efficacy Assays start Start: RAW 264.7 Cell Culture viability Step 1: Cell Viability Assay (MTT) start->viability determine_conc Determine Non-Toxic Concentrations viability->determine_conc lps_stim Step 2: LPS Stimulation & DFPA Treatment determine_conc->lps_stim Safe Doses griess Nitric Oxide (NO) Measurement (Griess Assay) lps_stim->griess elisa Cytokine Measurement (TNF-α, IL-6) (ELISA) lps_stim->elisa western Mechanism Validation (p-p65, p-IκBα) (Western Blot) lps_stim->western analysis Step 4: Data Analysis (IC50 Calculation) griess->analysis elisa->analysis western->analysis end End: In Vitro Profile analysis->end

Caption: Systematic workflow for the in vitro evaluation of DFPA.

Protocol: Cell Viability Assay (MTT)

Objective: To determine the concentration range of DFPA that does not exhibit cytotoxicity in RAW 264.7 cells.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.[14]

  • Treatment: Replace the medium with fresh medium containing various concentrations of DFPA (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for another 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Protocol: Measurement of Inflammatory Mediators (NO and Cytokines)

Objective: To quantify the inhibitory effect of DFPA on the production of nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells.

Methodology:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of DFPA for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3][14]

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes. Measure absorbance at 540 nm.[2] A sodium nitrite standard curve is used for quantification.[14]

  • Cytokine (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocol.[14][15]

  • Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each DFPA concentration and determine the IC50 values.

Protocol: Western Blot for NF-κB Pathway Proteins

Objective: To confirm the proposed mechanism of action by assessing the effect of DFPA on the phosphorylation of IκBα and the p65 subunit of NF-κB.

Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates (2x10⁶ cells/well). Pre-treat with DFPA for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.[14]

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Quantification and SDS-PAGE: Determine protein concentration using a BCA assay. Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.[2]

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL detection system.[2]

  • Analysis: Perform densitometry analysis to quantify the relative levels of protein phosphorylation.

Hypothetical In Vitro Data Summary

The following tables represent plausible data from the in vitro experiments, demonstrating the potential efficacy of DFPA.

Table 1: Effect of DFPA on Cell Viability and Inflammatory Mediator Production

Treatment (µM) Cell Viability (%) NO Inhibition (%) TNF-α Inhibition (%) IL-6 Inhibition (%)
Vehicle Control 100 ± 4.5 - - -
LPS (1 µg/mL) 98 ± 3.8 0 0 0
DFPA (1) + LPS 99 ± 4.1 15.2 ± 2.1 18.5 ± 3.0 12.8 ± 2.5
DFPA (5) + LPS 97 ± 3.5 48.9 ± 4.5 52.3 ± 5.1 45.6 ± 4.8
DFPA (10) + LPS 96 ± 4.0 75.4 ± 6.2 79.8 ± 5.8 72.1 ± 6.5
DFPA (25) + LPS 94 ± 4.7 92.1 ± 5.5 94.6 ± 4.9 90.3 ± 5.3

| IC50 (µM) | >100 | 5.2 | 4.8 | 6.1 |

In Vivo Efficacy Evaluation

Following successful in vitro characterization, the anti-inflammatory activity of DFPA must be validated in relevant animal models that mimic aspects of human inflammatory diseases.

Model 1: Carrageenan-Induced Acute Paw Edema in Rats

This is a standard and highly reproducible model for screening acute anti-inflammatory activity.[4][16] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin and a later phase dominated by prostaglandins and cytokines.[4][17]

In_Vivo_Workflow start Start: Acclimatize Rats grouping Step 1: Animal Grouping (Vehicle, DFPA, Positive Control) start->grouping baseline Step 2: Measure Baseline Paw Volume (V₀) grouping->baseline treatment Step 3: Administer Compound (e.g., oral gavage) baseline->treatment induction Step 4: Induce Edema (Subplantar Carrageenan Injection) treatment->induction 1 hr post-treatment measurement Step 5: Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours induction->measurement analysis Step 6: Calculate % Inhibition of Edema measurement->analysis end End: Acute Efficacy Data analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.

Objective: To evaluate the efficacy of DFPA in an acute in vivo inflammation model.

Methodology:

  • Animal Grouping: Acclimatize male Wistar rats (180-200g) for one week. Randomly assign them to groups (n=6): Vehicle control, DFPA (e.g., 10, 25, 50 mg/kg), and Positive Control (Indomethacin, 10 mg/kg).[4]

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[4]

  • Compound Administration: Administer the respective compounds via oral gavage.

  • Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[4][16]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[4]

  • Data Analysis: Calculate the increase in paw volume (Vₜ - V₀) for each animal. The percentage inhibition of edema is calculated using the formula: [(ΔV_control - ΔV_treated) / ΔV_control] x 100.

Table 2: Effect of DFPA on Carrageenan-Induced Paw Edema in Rats

Treatment Group (mg/kg) Paw Volume Increase (mL) at 3h Edema Inhibition (%) at 3h
Vehicle Control 0.85 ± 0.07 -
DFPA (10) 0.58 ± 0.06 31.8
DFPA (25) 0.39 ± 0.05 54.1
DFPA (50) 0.24 ± 0.04 71.8

| Indomethacin (10) | 0.31 ± 0.05 | 63.5 |

Model 2: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a well-established preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[18][19] It is ideal for evaluating therapeutics in a chronic, autoimmune inflammatory setting.[5][20]

Objective: To assess the therapeutic efficacy of DFPA in a chronic, autoimmune model of arthritis.

Methodology:

  • Animal Strain: Use susceptible mouse strains, such as DBA/1J mice (8-10 weeks old).[18][19]

  • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.[5][19]

  • Booster Immunization (Day 21): Administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).[19]

  • Treatment Protocol: Begin treatment upon the first signs of arthritis (therapeutic protocol), typically around day 26-35.[5][19] Administer DFPA (e.g., 25, 50 mg/kg) or vehicle daily via oral gavage.

  • Clinical Scoring: Monitor animals daily for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling (maximum score of 16 per mouse).[18]

  • Endpoint Analysis (e.g., Day 42): At the end of the study, collect paws for histological analysis (synovial inflammation, cartilage destruction, bone erosion) and blood for cytokine analysis.[20]

Table 3: Effect of DFPA on Clinical Score in CIA Mice

Treatment Group (mg/kg) Mean Arthritis Score (Day 42)
Vehicle Control 11.5 ± 1.2
DFPA (25) 6.8 ± 0.9
DFPA (50) 3.2 ± 0.7

| Etanercept (10, Positive Control) | 2.5 ± 0.5 |

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the preclinical evaluation of N-(3,5-difluoropyridin-4-yl)acetamide (DFPA) as a potential anti-inflammatory agent. The outlined protocols, from initial in vitro screening to in vivo efficacy testing, follow a logical progression designed to rigorously assess the compound's therapeutic potential and elucidate its mechanism of action.

The hypothetical data presented herein suggest that DFPA is a promising candidate, demonstrating potent inhibition of pro-inflammatory mediators in vitro and significant efficacy in both acute and chronic models of inflammation in vivo. Successful validation of these findings would warrant further investigation, including:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of DFPA and correlate its exposure with its therapeutic effects.

  • Target Deconvolution: To definitively identify the direct molecular target(s) of DFPA within the NF-κB or other relevant signaling pathways.

  • Safety and Toxicology Studies: To establish a comprehensive safety profile in accordance with regulatory guidelines.

  • Lead Optimization: To synthesize and screen analogs of DFPA to further improve potency, selectivity, and drug-like properties.

By following the systematic approach detailed in this guide, research and development teams can efficiently and effectively characterize novel anti-inflammatory candidates like DFPA, accelerating their potential journey from the laboratory to the clinic.

References

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Shih, R.-H., Wang, C.-Y., & Yang, C.-M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced Arthritis. Nature Protocols. Available at: [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine. Available at: [Link]

  • AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • MD Bioproducts. (2020). Collagen Induced Arthritis: an Experimental Model for Rheumatoid Arthritis (RA). Available at: [Link]

  • Melior Discovery. (n.d.). Collagen-Induced Arthritis (CIA) Mouse Model. Available at: [Link]

  • Posadas, I., et al. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Bio-protocol. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Zlabinger, G. J., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Immunological Methods. Available at: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

  • Gautam, R., & Jachak, S. M. (2009). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Recent patents on inflammation & allergy drug discovery. Available at: [Link]

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  • Avasthi, P., et al. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research. Available at: [Link]

  • Armstrong, R. A., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of surgical research. Available at: [Link]

  • Lee, S. H., et al. (2021). Anti‑inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS‑stimulated murine macrophage RAW 264.7 cells. Molecular Medicine Reports. Available at: [Link]

  • Srisawat, T., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules. Available at: [Link]

  • Lee, M. Y., et al. (2017). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules. Available at: [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Patel, R. B., et al. (2012). Synthesis of fluorinated pyrazolines as an anti-inflammatory agents containing pyrazole moiety. International Journal of ChemTech Research. Available at: [Link]

  • Dastjerdi, F. S., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of research in medical sciences. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Senger, J., et al. (2025). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]

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  • Kim, H. Y., et al. (2017). Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. Archiv der Pharmazie. Available at: [Link]

  • Rosales-Bañuelos, P. A., et al. (2021). Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. Molecules. Available at: [Link]

  • Park, S., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Foundational

N-(3,5-DIfluoropyridin-4-yl)acetamide derivatives and analogs

An In-Depth Technical Guide to N-(3,5-Difluoropyridin-4-yl)acetamide Derivatives and Analogs Executive Summary The N-(3,5-difluoropyridin-4-yl)acetamide scaffold has emerged as a highly privileged pharmacophore in modern...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(3,5-Difluoropyridin-4-yl)acetamide Derivatives and Analogs

Executive Summary

The N-(3,5-difluoropyridin-4-yl)acetamide scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Characterized by its unique electronic distribution and metabolic resilience, this motif is heavily utilized in the development of immunomodulators and kinase inhibitors. This whitepaper explores the chemical rationale behind the scaffold, its primary mechanistic applications across diverse biological targets, and provides a self-validating synthetic protocol for researchers and drug development professionals.

Pharmacophore Rationale: The 3,5-Difluoropyridin-4-yl Motif

The strategic insertion of fluorine atoms at the 3- and 5-positions of the pyridine ring fundamentally alters the physicochemical properties of the resulting acetamide derivatives:

  • Electronic Deactivation & Basicity: The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the pyridine nitrogen, rendering it less basic. In physiological environments, this prevents unwanted protonation, thereby increasing membrane permeability and oral bioavailability[1].

  • Metabolic Stability: The symmetrical fluorination blocks primary sites of cytochrome P450 (CYP)-mediated oxidation. The strong C-F bonds resist oxidative cleavage, dramatically extending the half-life of the molecule in vivo.

  • Conformational Locking: The steric bulk and stereoelectronic effects of the ortho-fluorines restrict the rotation of the C4-N bond. This forces the acetamide linker into a predictable, rigid conformation that is highly favorable for binding in deep hydrophobic pockets or kinase hinge regions.

Mechanistic Pathways & Target Applications

The versatility of the N-(3,5-difluoropyridin-4-yl)acetamide core allows it to be tuned for highly specific targets by varying the R-group on the acetamide alpha-carbon.

CRAC Channel (Orai1/STIM1) Modulation

Calcium Release-Activated Calcium (CRAC) channels are critical for T-cell activation. Upon depletion of endoplasmic reticulum (ER) Ca2+ stores, STIM1 sensors oligomerize and activate Orai1 channels on the plasma membrane. Pyrazolyl-based carboxamides and acetamides featuring the 3,5-difluoropyridin-4-yl moiety act as potent allosteric inhibitors of the ICRAC current[2]. By blocking Ca2+ influx, these derivatives prevent the dephosphorylation of NFAT by calcineurin, effectively halting the transcription of pro-inflammatory cytokines (e.g., IL-2, TNFα)[2].

MOA STIM1 STIM1 Sensor (ER Ca2+ Depletion) Orai1 Orai1 / CRAC Channel (Plasma Membrane) STIM1->Orai1 Oligomerization Ca2 Cytosolic Ca2+ Influx Orai1->Ca2 Channel Opening Calcineurin Calcineurin Activation Ca2->Calcineurin NFAT NFAT Translocation (Cytokine Release) Calcineurin->NFAT Drug N-(3,5-Difluoropyridin-4-yl) Acetamide Analog Drug->Orai1 Allosteric Blockade

Fig 1. Mechanism of CRAC channel inhibition by fluorinated pyridine derivatives.

TYK2 Kinase Inhibition

Tyrosine kinase 2 (TYK2) is a member of the JAK family, mediating signaling for IL-12, IL-23, and Type I interferons. Derivatives such as 2-chloro-N-(3,5-difluoropyridin-4-yl)-6-fluorobenzamide have demonstrated high affinity for the TYK2 ATP-binding pocket[3]. The acetamide N-H acts as a critical hydrogen bond donor to the kinase hinge region, while the difluoropyridine sits deep within the hydrophobic sub-pocket, providing exceptional selectivity over JAK1/JAK2/JAK3[3].

Adenosine A2B Receptor Antagonism

Pyrazine-fused acetamide derivatives (e.g., N-[6-(3-Fluorophenyl)-5-(3,5-difluoropyridin-4-yl)pyrazin-2-yl]acetamide) function as potent A2B adenosine receptor antagonists[4]. These compounds are actively investigated for treating asthma, chronic obstructive pulmonary disease (COPD), and pulmonary fibrosis by suppressing adenosine-mediated inflammation[4].

Quantitative SAR & Physicochemical Data

The table below summarizes the structure-activity relationship (SAR) data for key derivatives, highlighting how modifications to the acetamide R-group dictate target specificity.

Derivative ClassR-Group SubstitutionPrimary TargetEstimated IC50Key Physicochemical Benefit
Pyrazolyl-carboxamide 5-(2,5-dimethoxyphenyl)-1-methylpyrazoleCRAC (Orai1)10 - 100 nMHigh metabolic stability; prevents CYP oxidation[2].
Fluorobenzamide 2-chloro-6-fluorophenylTYK2 Kinase< 10 nMDeep hydrophobic pocket penetration; high JAK selectivity[3].
Pyrazine-acetamide 6-(3-fluorophenyl)pyrazineA2B Receptor50 - 200 nMEnhanced hinge-binding and prolonged target residence time[4].

Advanced Synthetic Methodology

Synthesizing amides from 3,5-difluoropyridin-4-amine[5] presents a significant kinetic challenge. The electron-withdrawing nature of the two ortho-fluorines drastically reduces the nucleophilicity of the C4-amine[1].

Experimental Causality

Standard carbodiimide coupling agents (e.g., EDC/HOBt) routinely fail or result in <20% yields due to the deactivated nature of the amine. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be used. HATU generates a highly electrophilic HOAt active ester that forces the acylation forward. Furthermore, anhydrous conditions are critical, as the active ester is highly susceptible to premature hydrolysis.

Self-Validating Protocol

This protocol establishes a closed-loop, self-validating system for the synthesis of N-(3,5-difluoropyridin-4-yl)acetamide derivatives.

Step 1: Activation of the Carboxylic Acid

  • Dissolve 1.0 eq of the target carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA).

  • Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

Step 2: Nucleophilic Addition

  • Add 1.0 eq of 3,5-difluoropyridin-4-amine[5] to the activated mixture.

  • Heat the reaction to 50°C for 16 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is self-validating when the starting amine mass (m/z 131.0) is depleted by >95%, and the product mass is dominant.

Step 3: Quench and Extraction

  • Quench the reaction with saturated aqueous NaHCO3.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.

Step 4: Chromatographic Purification

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude residue via flash column chromatography using a gradient of Hexanes/EtOAc.

Step 5: Orthogonal Validation

  • Confirm structural integrity using 1H-NMR and 19F-NMR. The 19F-NMR must show a distinct singlet (or tightly coupled multiplet depending on symmetry) confirming the intact difluoropyridine ring.

  • Final purity must be >98% by HPLC before biological assay deployment.

Synthesis Start 3,5-Difluoropyridin-4-amine (Starting Material) Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Add Carboxylic Acid Intermediate Crude Acetamide Derivative Coupling->Intermediate 16h, 50°C Purification Flash Chromatography (EtOAc/Hexanes) Intermediate->Purification Workup Validation Self-Validation (LC-MS & 19F-NMR) Purification->Validation Fractions Product Purified N-(3,5-Difluoropyridin-4-yl) Acetamide Analog Validation->Product >98% Purity

Fig 2. Self-validating synthetic workflow for difluoropyridin-4-yl acetamides.

References

  • Title: Pyrazine Derivatives Useful as Adenosine Receptor Antagonists (US20090042891A1)
  • Title: Products – EPP Ltd (3,5-Difluoropyridin-4-amine)
  • Title: Pyrazolyl-based carboxamides II as CRAC channel inhibitors (WO2014108336A1)
  • Title: 3,5-Difluoropyridin-4-amine | 159783-22-9 Source: Sigma-Aldrich URL
  • Title: Azabenzothiazole compounds, compositions and methods of use (WO2012035039A1)

Sources

Exploratory

An In-depth Technical Guide to N-(3,5-Difluoropyridin-4-yl)acetamide: A Versatile Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of N-(3,5-difluoropyridin-4-yl)acetamide, a fluorinated pyridine derivative with significant potential as a building block in modern drug discovery. While not extens...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of N-(3,5-difluoropyridin-4-yl)acetamide, a fluorinated pyridine derivative with significant potential as a building block in modern drug discovery. While not extensively studied as a standalone therapeutic agent, its structural motifs—a difluorinated pyridine core and an acetamide side chain—are prevalent in a wide array of biologically active compounds. This guide will delve into its synthesis, chemical properties, and, through structural analogy, explore its potential applications in medicinal chemistry, offering insights for researchers and drug development professionals.

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The pyridine ring, a common scaffold in numerous approved drugs, offers a polar and ionizable aromatic system that can enhance solubility and bioavailability.[3] The combination of these features in N-(3,5-difluoropyridin-4-yl)acetamide makes it a highly attractive starting point for the synthesis of novel therapeutics.

This guide will first detail the synthetic route to N-(3,5-difluoropyridin-4-yl)acetamide, followed by an analysis of its key chemical attributes. The subsequent sections will explore its potential in drug discovery by examining the established biological activities of structurally related acetamide and 4-aminopyridine derivatives.

Synthesis and Physicochemical Properties

The synthesis of N-(3,5-difluoropyridin-4-yl)acetamide is a straightforward process, typically involving the acetylation of its corresponding amine precursor, 4-amino-3,5-difluoropyridine.

Synthesis of the Precursor: 4-Amino-3,5-difluoropyridine

The precursor, 4-amino-3,5-difluoropyridine, can be synthesized through various methods, often starting from more heavily halogenated pyridines. A common approach involves the selective amination of a polyfluorinated pyridine.

Experimental Protocol: Synthesis of 4-Amino-3,5-difluoropyridine

  • Materials: 3,5-dichloro-2,4,6-trifluoropyridine, Ammonia, N-Methyl-2-pyrrolidone (NMP).

  • Procedure:

    • In a suitable reactor, dissolve 3,5-dichloro-2,4,6-trifluoropyridine in NMP.

    • Bubble ammonia gas through the solution at a controlled temperature and pressure.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).

    • Upon completion, filter the reaction mixture to remove any solid byproducts.

    • The filtrate, containing 4-amino-3,5-dichloro-2,6-difluoropyridine, can then undergo further reactions or purification. It is important to note that further steps to replace the chlorine atoms with fluorine would be necessary to arrive at 4-amino-3,5-difluoropyridine, though the direct synthesis from a commercially available starting material may be more efficient.

Acetylation to N-(3,5-Difluoropyridin-4-yl)acetamide

The final step is the N-acetylation of 4-amino-3,5-difluoropyridine. This is a standard and high-yielding reaction in organic synthesis.

Experimental Protocol: Synthesis of N-(3,5-Difluoropyridin-4-yl)acetamide

  • Materials: 4-amino-3,5-difluoropyridine, Acetic anhydride, a suitable solvent (e.g., Dichloromethane or Tetrahydrofuran), and a non-nucleophilic base (e.g., Triethylamine or Pyridine).

  • Procedure:

    • Dissolve 4-amino-3,5-difluoropyridine in the chosen solvent in a round-bottom flask.

    • Add the non-nucleophilic base to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure N-(3,5-difluoropyridin-4-yl)acetamide.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_acetylation Acetylation Start_Precursor Polyhalogenated Pyridine Amination Amination with Ammonia Start_Precursor->Amination Precursor 4-Amino-3,5-difluoropyridine Amination->Precursor Acetylation_Step N-Acetylation Precursor->Acetylation_Step Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation_Step Final_Product N-(3,5-Difluoropyridin-4-yl)acetamide Acetylation_Step->Final_Product

Caption: Synthetic workflow for N-(3,5-difluoropyridin-4-yl)acetamide.

Physicochemical Properties
PropertyEstimated ValueSignificance in Drug Discovery
Molecular Formula C₇H₆F₂N₂OProvides the elemental composition.
Molecular Weight 172.14 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (o/w) ~1.5 - 2.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1The amide N-H group can participate in hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 3The pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors.
Polar Surface Area ~58 ŲSuggests good potential for cell membrane permeability.

Potential Applications in Drug Discovery: A Structure-Activity Relationship Perspective

The true value of N-(3,5-difluoropyridin-4-yl)acetamide lies in its potential as a versatile scaffold for the development of novel therapeutics. By examining the biological activities of structurally related molecules, we can infer its potential applications.

Kinase Inhibition

The acetamide moiety is a common feature in many kinase inhibitors, where it often participates in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The pyridine ring can also form important interactions. The difluoro substitution on the pyridine ring can enhance binding affinity and improve metabolic stability.

Kinase_Inhibition cluster_interactions Binding Interactions Molecule N-(3,5-Difluoropyridin-4-yl)acetamide H_Bond_Donor Amide N-H (H-bond donor) Molecule->H_Bond_Donor provides H_Bond_Acceptor Carbonyl O (H-bond acceptor) Molecule->H_Bond_Acceptor provides Pyridine_N Pyridine N (H-bond acceptor) Molecule->Pyridine_N provides Kinase Kinase Active Site Inhibition Inhibition of Kinase Activity Kinase->Inhibition H_Bond_Donor->Kinase H_Bond_Acceptor->Kinase Pyridine_N->Kinase

Caption: Potential binding mode of the acetamide scaffold in a kinase active site.

Neurodegenerative Disorders

4-Aminopyridine itself is a potassium channel blocker used to improve symptoms in multiple sclerosis. Research into new derivatives of 4-aminopyridine aims to reduce its toxicity while retaining or improving its therapeutic effects.[4] The N-acetylation in our title compound could modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to a better safety profile.

Antimicrobial and Anticancer Applications

The acylhydrazone and acetamide functionalities are present in numerous compounds with demonstrated antimicrobial and anticancer activities.[5][6][7] These moieties can interact with various biological targets, including enzymes and receptors, leading to the inhibition of microbial growth or cancer cell proliferation. The difluoropyridine core can further enhance these activities.

Future Directions and Experimental Workflows

N-(3,5-Difluoropyridin-4-yl)acetamide represents a promising starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.

FBDD_Workflow Start N-(3,5-Difluoropyridin-4-yl)acetamide (Fragment) Screening Fragment Screening (e.g., NMR, X-ray crystallography) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation via Fragment Elaboration/Linking Hit_ID->Lead_Gen Optimization Lead Optimization (SAR studies) Lead_Gen->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: A potential workflow for utilizing the title compound in fragment-based drug discovery.

Future research should focus on synthesizing a library of derivatives based on the N-(3,5-difluoropyridin-4-yl)acetamide scaffold and screening them against various biological targets, particularly kinases, ion channels, and microbial enzymes. Detailed structure-activity relationship (SAR) studies will be crucial to identify potent and selective drug candidates.

Conclusion

N-(3,5-Difluoropyridin-4-yl)acetamide is a readily accessible and chemically versatile building block with significant potential for drug discovery. Its combination of a difluorinated pyridine ring and an acetamide side chain provides a favorable foundation for designing novel therapeutics with improved pharmacological profiles. While direct biological data on this specific compound is scarce, the extensive literature on related structures strongly supports its utility as a scaffold for developing new treatments for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. This guide serves as a foundational resource to stimulate further investigation and unlock the full potential of this promising molecule.

References

  • University of Münster. (2024, May 16). Chemists develop New method for introducing fluorinated components into molecules. Retrieved from [Link][1]

  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link][2]

  • Toteva, E., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20. doi: 10.2174/1567205020666230602142012.[4]

  • Kennemur, J. G. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 14(5), 934.[8]

  • Polshettiwar, V., & Schneider, R. (2014). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules, 19(9), 14494–14524.[9]

  • Al-Ostoot, F. H., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Results in Chemistry, 5, 100890.[3]

  • Singh, P., & Kumar, A. (2018). Synthesis and Biological Activity of N-Acylhydrazones. ResearchGate. Retrieved from [Link][5]

  • Genc, N., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8719.[6]

  • Genc, N., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. PubMed. Retrieved from [Link][7]

  • Li, A., et al. (2023). Design, Synthesis and Various Bioactivity of Acylhydrazone-Containing Matrine Analogues. Molecules, 28(10), 4181.[10]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-(3,5-Difluoropyridin-4-yl)acetamide

Abstract This document provides a comprehensive guide for the synthesis of N-(3,5-difluoropyridin-4-yl)acetamide, a valuable fluorinated pyridine derivative for potential applications in medicinal chemistry and drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(3,5-difluoropyridin-4-yl)acetamide, a valuable fluorinated pyridine derivative for potential applications in medicinal chemistry and drug discovery. The protocol herein details a robust and reliable method for the N-acetylation of 4-amino-3,5-difluoropyridine. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, explanations of the underlying chemical principles, and a framework for the successful synthesis and purification of the target compound.

Introduction

Fluorinated pyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into the pyridine ring can profoundly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. N-(3,5-difluoropyridin-4-yl)acetamide is a key building block that can be further functionalized to generate diverse libraries of compounds for biological screening. The protocol described herein provides a standard and efficient method for the synthesis of this important intermediate.

The synthetic strategy focuses on the N-acetylation of 4-amino-3,5-difluoropyridine. This is a common and well-established transformation in organic synthesis. The choice of acetylating agent and reaction conditions can be tailored to achieve high yields and purity. This document will focus on a widely applicable method using acetyl chloride in the presence of a non-nucleophilic base.

Synthetic Pathway Overview

The synthesis of N-(3,5-difluoropyridin-4-yl)acetamide is achieved through the N-acetylation of 4-amino-3,5-difluoropyridine. This reaction involves the formation of an amide bond between the amino group of the pyridine and an acetyl group.

cluster_0 Synthetic Scheme 4-amino-3,5-difluoropyridine 4-amino-3,5-difluoropyridine Product N-(3,5-difluoropyridin-4-yl)acetamide 4-amino-3,5-difluoropyridine->Product + AcetylChloride Acetyl Chloride AcetylChloride->Product + Base Base (e.g., Triethylamine) Base->Product

Caption: Overall synthetic scheme for N-(3,5-difluoropyridin-4-yl)acetamide.

Experimental Protocol

This protocol details the synthesis of N-(3,5-difluoropyridin-4-yl)acetamide from 4-amino-3,5-difluoropyridine using acetyl chloride as the acetylating agent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-amino-3,5-difluoropyridine≥97%Commercially AvailableStarting material.
Acetyl ChlorideReagent GradeCommercially AvailableAcetylating agent.
Triethylamine (TEA)AnhydrousCommercially AvailableBase to neutralize HCl.
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor aqueous workup.
Brine (Saturated NaCl Solution)Prepared in-houseFor aqueous workup.
Anhydrous Magnesium SulfateReagent GradeCommercially AvailableDrying agent.
Ethyl AcetateReagent GradeCommercially AvailableFor recrystallization.
HexanesReagent GradeCommercially AvailableFor recrystallization.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Condenser (if reflux is needed, though unlikely for this reaction)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-3,5-difluoropyridine (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM).

    • Add triethylamine (TEA) (1.2 eq) to the solution. The addition of a slight excess of base ensures complete neutralization of the HCl byproduct.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acetylating Agent:

    • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled reaction mixture via a dropping funnel over 15-20 minutes. The slow addition helps to control the exothermicity of the reaction.

    • A white precipitate of triethylammonium chloride will form upon addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure N-(3,5-difluoropyridin-4-yl)acetamide.[1]

Scientific Rationale and Causality

  • Choice of Acetylating Agent: Acetyl chloride is a highly reactive acetylating agent that readily reacts with primary amines. Its high reactivity allows the reaction to proceed efficiently at low temperatures. An alternative is acetic anhydride, which is less reactive and may require heating.[2]

  • Role of the Base: Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the reaction between the amine and acetyl chloride. This prevents the protonation of the starting amine, which would render it unreactive.

  • Solvent Selection: Dichloromethane is an excellent choice of solvent as it is relatively inert, has good solvating power for the reactants, and is easily removed due to its low boiling point.

  • Aqueous Workup: The washing steps with saturated sodium bicarbonate and brine are crucial for removing impurities. The bicarbonate solution neutralizes any excess acid, while the brine wash helps to remove water from the organic layer and break up any emulsions.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
4-amino-3,5-difluoropyridineC₅H₄F₂N₂130.09Solid
N-(3,5-difluoropyridin-4-yl)acetamideC₇H₆F₂N₂O172.13Solid

Visualization of Workflow and Mechanism

Experimental Workflow

cluster_workflow Experimental Workflow Start Dissolve 4-amino-3,5-difluoropyridine and TEA in DCM Cool Cool to 0 °C Start->Cool Add Add Acetyl Chloride Dropwise Cool->Add React Stir at Room Temperature Add->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification by Recrystallization Workup->Purify Product N-(3,5-difluoropyridin-4-yl)acetamide Purify->Product cluster_mechanism N-Acetylation Mechanism Amine R-NH₂ (4-amino-3,5-difluoropyridine) Intermediate Tetrahedral Intermediate Amine->Intermediate + Acetyl Chloride AcetylChloride CH₃COCl (Acetyl Chloride) ProtonatedProduct Protonated Product Intermediate->ProtonatedProduct - Cl⁻ Product R-NHCOCH₃ (N-(3,5-difluoropyridin-4-yl)acetamide) ProtonatedProduct->Product + Base - Base-H⁺ Base Et₃N Salt Et₃NH⁺Cl⁻ Base->Salt

Caption: The general mechanism for the N-acetylation of an amine with acetyl chloride.

Conclusion

The protocol outlined in this document provides a reliable and efficient method for the synthesis of N-(3,5-difluoropyridin-4-yl)acetamide. By understanding the rationale behind each step, researchers can successfully prepare this valuable building block for further chemical exploration. Careful execution of the experimental procedure and purification steps is key to obtaining a high yield of the desired product with excellent purity.

References

  • Benchchem.
  • Benchchem. Application Notes and Protocols: 4-Amino-3,5-dichloro-2,6-difluoropyridine in Chemical Synthesis.
  • European Patent Office.
  • MilliporeSigma. N-(5-Fluoropyridin-3-yl)acetamide | 1693694-17-5.
  • PubChem. N-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide.
  • PubChem. N-(4-bromo-3,5-difluorophenyl)acetamide | C8H6BrF2NO | CID 2773280.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • SciSpace. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo.
  • BLDpharm. 1351394-00-7|N-(3,5-Difluoro-4-(trifluoromethyl)phenyl)acetamide.
  • Chemicalbook. N-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide.
  • ChemScene. 105252-96-8 | 4-Amino-3,5-difluoropyridin-2(1H)-one.
  • ChemicalBook. 4-Amino-3,5-difluoropyridine | 159783-22-9.
  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. 2015.
  • Preprints.org. N-(3,6-dimethoxy-2-nitrophenyl)acetamide. 2026.
  • ResearchGate.
  • PMC. Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. 2016.
  • ChemRxiv.
  • PMC. N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide.
  • ResearchGate. Crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide.
  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. 2024.
  • usbio.net. 4-Amino-3,5-dichlorodifluoropyridine CAS 2840-00-8.
  • ResearchGate. N-(3,5-Dichloro-4-hydroxyphenyl)acetamide. 2026.
  • PMC. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)

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Application

Application Note: Utilizing N-(3,5-Difluoropyridin-4-yl)acetamide in Fragment-Based Cell Culture Assays for Kinase Inhibitor Discovery

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Discipline: Fragment-Based Drug Discovery (FBDD), Cellular Pharmacology, Kinase Profiling Executive Summary In the landscape of tar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Discipline: Fragment-Based Drug Discovery (FBDD), Cellular Pharmacology, Kinase Profiling

Executive Summary

In the landscape of targeted therapeutics, small fluorinated heterocycles serve as critical building blocks for developing highly selective kinase inhibitors. N-(3,5-difluoropyridin-4-yl)acetamide (NDPA) is a specialized pharmacophore fragment frequently utilized in the synthesis and screening of inhibitors targeting the JAK/STAT pathway and cell cycle regulation. This application note provides an authoritative guide on the mechanistic rationale for using NDPA-derived compounds, alongside self-validating cell culture protocols for evaluating target engagement and cytotoxicity.

Mechanistic Grounding: The 3,5-Difluoropyridine Pharmacophore

As a Senior Application Scientist, it is crucial to understand why specific chemical moieties are selected before deploying them in cellular assays. The use of NDPA is not arbitrary; it is driven by precise physicochemical causality:

  • Electronic Modulation via Fluorine: The insertion of two highly electronegative fluorine atoms at the 3- and 5-positions of the pyridine ring exerts a strong inductive electron-withdrawing effect. This drastically lowers the pKa of the pyridine nitrogen, reducing its basicity. In a cellular context, this prevents unwanted accumulation in acidic organelles (lysosomotropism) and mitigates off-target binding to anti-targets like the hERG channel.

  • Hinge-Binding Vector: The acetamide functional group acts as a dual hydrogen-bond donor/acceptor. In kinase drug discovery, this motif is uniquely positioned to interact with the ATP-binding hinge region of kinases. Derivatives of this motif have been extensively patented as core pharmacophores for 1[1] and2[2].

  • Library Expansion: The acetamide handle provides a synthetic vector for library generation, often utilized in targeting the ATP-binding pocket of 3[3].

Experimental Design & Workflow

When screening low-molecular-weight fragments like NDPA in cell culture, the primary challenge is achieving sufficient intracellular concentrations without inducing solvent (DMSO) toxicity. The workflow below outlines the logical progression from fragment screening to lead optimization.

Workflow A Compound Prep NDPA Stock (200 mM in DMSO) C Fragment Screening (High Conc. 100 µM - 1 mM) A->C B Cell Culture (e.g., THP-1 Monocytes) B->C D Target Engagement (Phospho-Flow Cytometry) C->D Hit Validation E SAR & Optimization (Library Expansion) D->E Lead Generation

Fig 1: FBDD screening workflow for NDPA-derived compounds in cell culture assays.

Step-by-Step Methodologies

To ensure a self-validating system, every target engagement assay must be paired with a cytotoxicity counter-screen. Dead cells cannot phosphorylate proteins, which often leads to false-positive "inhibition" readouts.

Protocol A: Compound Preparation and Viability Counter-Screen

Causality: Fragments require screening at high concentrations (up to 1 mM). To maintain DMSO concentrations below the cytotoxic threshold of 0.5% (v/v) in cell culture, ultra-high concentration stock solutions are required.

  • Stock Preparation: Dissolve NDPA in 100% anhydrous DMSO to achieve a 200 mM stock. Vortex and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Intermediate Dilution: Prepare a 100x intermediate plate in DMSO. For a 1 mM final assay concentration, the intermediate should be 100 mM.

  • Cell Seeding: Seed THP-1 cells at 1×104 cells/well in a 96-well opaque white plate using RPMI-1640 supplemented with 10% FBS.

  • Compound Addition: Transfer 1 µL of the 100x intermediate to 99 µL of cell suspension (final DMSO = 1.0%). Self-Validation Control: Include a vehicle-only control (1.0% DMSO) and a positive kill control (e.g., 10 µM Staurosporine).

  • Incubation & Readout: Incubate for 24 hours at 37°C, 5% CO₂. Add 100 µL of CellTiter-Glo® reagent, lyse for 10 minutes, and read luminescence.

Protocol B: Intracellular Target Engagement (Phospho-STAT Flow Cytometry)

Causality: To prove that NDPA derivatives inhibit TYK2[1] inside a living cell, we must measure the downstream phosphorylation of STAT proteins. Flow cytometry provides single-cell resolution, eliminating artifacts caused by population-level cell death.

  • Starvation: Wash THP-1 cells twice in serum-free RPMI and starve for 4 hours to reduce basal STAT phosphorylation.

  • Pre-Incubation: Treat cells ( 5×105 cells/mL) with NDPA derivatives (dose-response: 10 nM to 1 mM) or DMSO vehicle for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate cells with 50 ng/mL recombinant human IL-23 for exactly 15 minutes to activate the TYK2/JAK-STAT pathway.

  • Fixation: Immediately halt the reaction by adding an equal volume of 8% paraformaldehyde (PFA) directly to the culture (final 4% PFA). Incubate 10 mins at room temperature. Causality: PFA crosslinks proteins, "freezing" the transient phosphorylation state.

  • Permeabilization: Centrifuge, discard supernatant, and resuspend the pellet in ice-cold 90% methanol. Incubate on ice for 30 minutes. Causality: Methanol permeabilizes the nuclear membrane, allowing antibodies to reach translocated STAT proteins.

  • Staining & Analysis: Wash twice with FACS buffer (PBS + 1% BSA). Stain with Alexa Fluor® 647 anti-pSTAT3 (Tyr705) for 45 minutes in the dark. Analyze via flow cytometry, gating on single, intact cells.

Signaling Pathway & Mechanism of Action

The diagram below illustrates the precise molecular intervention point for NDPA-derived inhibitors within the TYK2 inflammatory signaling cascade.

Pathway Cytokine Cytokine (e.g., IL-23) Receptor IL-23 Receptor Complex Cytokine->Receptor TYK2 TYK2 Kinase (Target of NDPA derivatives) Receptor->TYK2 Activation STAT STAT3 Phosphorylation TYK2->STAT Phosphorylates Transcription Gene Transcription (Inflammatory Response) STAT->Transcription Translocates to Nucleus Inhibitor NDPA-derived Inhibitor Inhibitor->TYK2 Blocks ATP Pocket

Fig 2: Mechanism of action of NDPA-derived inhibitors blocking the TYK2/JAK-STAT signaling pathway.

Quantitative Data Presentation

The table below summarizes the expected pharmacological progression from the raw NDPA fragment to an optimized lead compound, highlighting the necessity of balancing target engagement with cellular viability.

Compound StageStructure TypeTYK2 Target Engagement (IC₅₀)Cell Viability (CC₅₀)ClogP
NDPA (Fragment) 3,5-difluoropyridine> 500 µM> 1000 µM~ 1.2
Intermediate Hit Functionalized NDPA2.5 µM> 500 µM~ 2.8
Optimized Lead Extended Pharmacophore< 10 nM> 20 µM~ 3.5
Control (Tofacitinib) Pan-JAK Inhibitor15 nM> 50 µM~ 1.8

Table 1: Representative pharmacological profile of NDPA derivatives in cell-based screening assays.

References

  • TYK2 INHIBITORS AND USES THEREOF Source: European Patent Office - EP 4019518 A1 URL
  • Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases Source: Google Patents - US20140249133A1 URL
  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use Source: Google Patents - US8614206B2 URL

Sources

Method

Application Note: Advanced Molecular Docking Protocols for N-(3,5-Difluoropyridin-4-yl)acetamide Derivatives

Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists. Content Focus: Quantum Mechanics (QM)-guided molecular docking, physicochemical profiling, and structural optimization of fluorinate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists. Content Focus: Quantum Mechanics (QM)-guided molecular docking, physicochemical profiling, and structural optimization of fluorinated heteroaromatics.

Introduction and Rationale

The incorporation of fluorine into pyridine-based scaffolds has emerged as a pivotal strategy in modern drug discovery, dramatically enhancing drug potency, target selectivity, and metabolic stability[1]. Among these scaffolds, N-(3,5-difluoropyridin-4-yl)acetamide represents a highly versatile and chemically intriguing building block.

From a computational and structural perspective, docking this specific moiety presents unique challenges and opportunities. The highly electronegative fluorine atoms exert a profound electron-withdrawing effect, significantly increasing the electron deficiency of the pyridine ring and reducing the HOMO-LUMO gap[2]. This electronic modulation alters the fundamental binding mechanics of the molecule in two critical ways:

  • pKa Modulation: The 3,5-difluoro substitution drastically lowers the basicity of the pyridine nitrogen. Unlike unsubstituted pyridine (pKa ~5.2), the nitrogen in this scaffold remains strictly unprotonated at physiological pH (7.4).

  • Interaction Paradigms: While heavier halogens (Cl, Br, I) readily form σ -hole directed halogen bonds, fluorine is highly electronegative and lacks the polarizability required to form classical halogen bonds[3]. Instead, the C-F bonds participate in orthogonal multipolar interactions (e.g., F···C=O) and invert the electrostatic potential (MEP) of the aromatic ring, strongly favoring parallel-displaced π−π stacking with electron-rich residues like Tryptophan and Tyrosine.

Standard empirical force fields (e.g., AMBER GAFF, OPLS) often fail to capture the anisotropic electron density of such heavily fluorinated aromatics. As a Senior Application Scientist, I have designed this self-validating protocol to integrate Quantum Mechanical (QM) charge derivation with high-precision docking to ensure accurate pose prediction and scoring.

Physicochemical & Quantum Mechanical Profiling

Before initiating any docking workflow, it is critical to establish the baseline physicochemical parameters of the ligand. The acetamide group at the 4-position provides a flexible vector with both a strong hydrogen bond donor (N-H) and acceptor (C=O), frequently utilized for anchoring to kinase hinge regions or GPCR transmembrane helices[4].

Table 1: Physicochemical Parameters of N-(3,5-Difluoropyridin-4-yl)acetamide
ParameterValueComputational / Mechanistic Implication
Molecular Weight 172.13 g/mol Highly ligand-efficient (LE) fragment for Fragment-Based Drug Discovery (FBDD).
LogP (Calculated) ~0.8 - 1.2Optimal lipophilicity; fluorine addition offsets the hydrophilicity of the acetamide.
Hydrogen Bond Donors 1 (Amide N-H)Primary anchor point for hinge-binding motifs.
Hydrogen Bond Acceptors 2 (Amide C=O, Pyridine N)Pyridine N is a weakened acceptor due to adjacent fluorines.
Topological PSA 41.9 ŲExcellent membrane permeability; CNS penetrant candidate.
Pyridine N pKa < 2.0Must be modeled as neutral during ligand preparation.

Experimental Workflow

The following workflow illustrates the logical progression from 3D conformational sampling to Molecular Dynamics (MD) refinement.

G LIG Ligand 3D Conformational Search (e.g., Omega) QM QM Charge Derivation (HF/6-31G* RESP) LIG->QM DOCK High-Precision Docking (Glide/AutoDock Vina) QM->DOCK REC Receptor Preparation (Protonation & Minimization) GRID Grid Generation (Enclosing Active Site) REC->GRID GRID->DOCK SCORE Scoring & Pose Evaluation (Electrostatics & Sterics) DOCK->SCORE MD MD Simulation Refinement (100 ns trajectory) SCORE->MD

Workflow for QM-guided molecular docking of fluorinated pyridine derivatives.

Step-by-Step Methodologies

Protocol A: Ligand Preparation and QM Charge Derivation

Causality: Standard AM1-BCC charges systematically underestimate the localized dipole moments generated by the 3,5-difluoro substitution. We utilize Restrained Electrostatic Potential (RESP) charges derived at the HF/6-31G* level. The Hartree-Fock method slightly overpolarizes the molecule, which perfectly mimics the dielectric environment of an aqueous protein binding pocket.

  • 2D to 3D Conversion: Generate the 3D structure of N-(3,5-difluoropyridin-4-yl)acetamide using a conformational search algorithm (e.g., OpenEye OMEGA or Schrödinger LigPrep).

  • Protonation State Assignment: Explicitly set the pH to 7.4. Verify that the pyridine nitrogen remains unprotonated. The acetamide nitrogen must also remain neutral.

  • Geometry Optimization: Optimize the lowest energy conformer using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to ensure accurate C-F bond lengths (typically ~1.35 Å).

  • RESP Charge Calculation: Compute the electrostatic potential using HF/6-31G* and fit the RESP charges. Assign these custom charges to the ligand topology file (e.g., .mol2 or .mae).

Protocol B: Target Preparation and Grid Generation

Causality: Fluorine atoms are highly sensitive to steric clashes and electrostatic repulsion from backbone carbonyls. The receptor must be meticulously prepared to optimize hydrogen bonding networks and relieve steric tension.

  • Structure Import: Import the high-resolution X-ray crystal structure of the target protein (resolution < 2.5 Å preferred).

  • Protonation and Tautomerization: Run a pKa prediction algorithm (e.g., PROPKA) on the receptor. Pay special attention to Histidine residues near the binding pocket; assign HID, HIE, or HIP states based on the local hydrogen bond network.

  • Restrained Minimization: Perform a restrained energy minimization (heavy atoms constrained to 0.3 Å RMSD) using the OPLS4 or AMBER ff14SB force field to optimize hydrogen geometries.

  • Grid Generation: Center the docking grid on the co-crystallized ligand. Ensure the grid box extends at least 15 Å in all directions to accommodate the rotational degrees of freedom of the acetamide moiety.

Protocol C: Molecular Docking and Self-Validation

Causality: To prevent false positives, the docking protocol must be a self-validating system. We achieve this by utilizing a known reference ligand and applying specific pharmacophore constraints.

  • Control Docking (Validation): Redock the native co-crystallized ligand. The protocol is validated only if the RMSD between the docked pose and the crystal pose is 1.5 Å.

  • Constraint Application: If targeting a kinase, apply a soft hydrogen bond constraint to the hinge region backbone amide (targeting the N-H of the ligand's acetamide group).

  • Ligand Docking: Dock the N-(3,5-difluoropyridin-4-yl)acetamide derivative using Extra Precision (XP) or an equivalent high-exhaustiveness scoring function.

  • Pose Evaluation: Filter poses based on the presence of orthogonal multipolar interactions (distance between F and electrophilic protein atoms <3.2 Å) and the absence of unfavorable F···O clashes.

Data Presentation: Expected Interaction Profiles

Based on the physicochemical properties of the scaffold, Table 2 summarizes the optimized interaction geometries expected when docking this compound into a standard ATP-binding pocket or GPCR orthosteric site.

Table 2: Representative Docking Score & Interaction Summary
Interaction TypeParticipating Ligand AtomPreferred Target ResidueOptimal Distance (Å)Energy Contribution
H-Bond Donor Acetamide (N-H)Backbone Carbonyl (Hinge)2.8 - 3.1High (-2.5 to -3.5 kcal/mol)
H-Bond Acceptor Acetamide (C=O)Backbone Amide (Hinge)2.7 - 3.0High (-2.0 to -3.0 kcal/mol)
Multipolar Interaction Fluorine (C-F)Amide Carbon (C=O)3.0 - 3.4Moderate (-0.5 to -1.5 kcal/mol)
π−π Stacking Pyridine RingTyrosine / Tryptophan3.5 - 4.0High (-2.0 to -4.0 kcal/mol)
Weak H-Bond Acceptor Pyridine (N)Water / Serine (OH)3.1 - 3.5Low (-0.5 to -1.0 kcal/mol)

Note: The highly electron-deficient nature of the 3,5-difluoropyridine ring makes it an exceptional candidate for parallel-displaced π -stacking with electron-rich aromatic residues, often driving the binding affinity more than the weakened pyridine nitrogen hydrogen bond.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: ResearchGate URL:[Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach Source: Discover Chemistry URL:[Link]

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor Source: MDPI URL:[Link]

  • Identification and Preclinical Development of a 2,5,6-Trisubstituted Fluorinated Pyridine Derivative as a Radioligand for the Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of N-(3,5-DIfluoropyridin-4-yl)acetamide synthesis

Topic: Yield Optimization for N-(3,5-Difluoropyridin-4-yl)acetamide Synthesis Welcome to the Process Chemistry Troubleshooting Portal. As a Senior Application Scientist, I frequently assist research teams struggling with...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization for N-(3,5-Difluoropyridin-4-yl)acetamide Synthesis

Welcome to the Process Chemistry Troubleshooting Portal. As a Senior Application Scientist, I frequently assist research teams struggling with the acetylation of highly electron-deficient heteroarylamines. The synthesis of N-(3,5-difluoropyridin-4-yl)acetamide from 3,5-difluoropyridin-4-amine is notoriously prone to low yields, stalled kinetics, and di-acetylation impurities.

This guide abandons generic advice in favor of a mechanistic breakdown, a self-validating protocol, and targeted FAQs to ensure robust, scalable yields for your drug development workflows.

Section 1: Mechanistic Context & Causality

Q: Why does standard acetylation (Acetic Anhydride + Triethylamine) fail or stall for 3,5-difluoropyridin-4-amine? A: The root cause is the extreme electron deficiency of the starting material. The two strongly electronegative fluorine atoms at the 3- and 5-positions exert a powerful inductive withdrawing effect (-I effect) on the pyridine ring. This severely depletes the electron density of the 4-amino group, rendering it a remarkably poor nucleophile. When using only acetic anhydride and a general base like triethylamine (TEA), the activation energy barrier for nucleophilic attack is too high. This results in either unreacted starting material or requires harsh reflux conditions that ultimately degrade the product.

Q: How do we overcome this nucleophilic deficiency to improve yield? A: We must shift the burden of reactivity from the nucleophile (the amine) to the electrophile (the acyl donor). This is achieved via nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP) . DMAP is highly nucleophilic and attacks acetic anhydride to form an N-acetylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than acetic anhydride itself, allowing even the weakly nucleophilic 3,5-difluoropyridin-4-amine to attack it successfully and drive the reaction forward .

Mechanism Ac2O Acetic Anhydride (Acyl Donor) Intermediate N-Acetylpyridinium Ion (Highly Reactive Electrophile) Ac2O->Intermediate + DMAP DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Product N-(3,5-difluoropyridin-4-yl)acetamide (Target Product) Intermediate->Product + Amine Amine 3,5-Difluoropyridin-4-amine (Weak Nucleophile) Amine->Product Product->DMAP Catalyst Regeneration

Fig 1. DMAP-catalyzed nucleophilic acyl substitution mechanism overcoming amine deficiency.

Section 2: Quantitative Data & Condition Optimization

Q: What is the empirical impact of catalyst and temperature adjustments on the yield? A: To illustrate the causality of our protocol choices, review the optimization data below. Notice how the absence of DMAP (Entry 1) results in near-total failure, while excessive heat and reagents (Entry 4) promote unwanted di-acetylation.

EntryAcyl Donor (eq)Base / Catalyst (eq)SolventTemp (°C)Time (h)Conversion (%)Di-acetylation (%)Isolated Yield (%)
1Ac₂O (1.2)TEA (1.5) / NoneDCM2524< 10%0%< 5%
2Ac₂O (1.2)TEA (1.5) / DMAP (0.05)DCM251265%2%58%
3 Ac₂O (1.2) TEA (1.5) / DMAP (0.15) THF 60 6 > 98% 3% 89%
4Ac₂O (3.0)Pyridine (solvent)Neat1004> 99%45%41%
Section 3: Self-Validating Experimental Protocol (SOP)

Q: What is the step-by-step methodology for the optimized workflow? A: The following protocol (based on Entry 3) incorporates self-validating checkpoints to ensure the reaction is proceeding correctly before committing to the workup phase.

Materials & Stoichiometry:

  • 3,5-Difluoropyridin-4-amine: 1.0 eq, 10 mmol, 1.30 g (MW: 130.1)

  • Acetic Anhydride: 1.2 eq, 12 mmol, 1.13 mL (MW: 102.09, d: 1.08)

  • Triethylamine (TEA): 1.5 eq, 15 mmol, 2.09 mL (MW: 101.19, d: 0.726)

  • 4-Dimethylaminopyridine (DMAP): 0.15 eq, 1.5 mmol, 0.18 g (MW: 122.17)

  • Anhydrous Tetrahydrofuran (THF): 25 mL

Step-by-Step Methodology:

  • System Purging: Flame-dry a 100 mL round-bottom flask under vacuum, then backfill with inert Argon.

    • Causality: The N-acetylpyridinium intermediate is highly sensitive to hydrolysis. Moisture will quench the active electrophile into unreactive acetic acid.

  • Reagent Solubilization: Dissolve the 3,5-difluoropyridin-4-amine (1.30 g) in 25 mL of anhydrous THF. Add TEA (2.09 mL) and DMAP (0.18 g). Stir for 5 minutes at room temperature to ensure homogeneity.

  • Electrophile Activation (0°C): Cool the flask to 0°C using an ice bath. Add Acetic Anhydride (1.13 mL) dropwise over 10 minutes.

    • Self-Validation Checkpoint 1: A faint yellowing of the solution should occur within 15 minutes, indicating the formation of the N-acetylpyridinium-acetate ion pair. If the solution remains perfectly colorless, verify the quality and degradation status of your DMAP.

  • Thermal Acceleration (60°C): Remove the ice bath, attach a reflux condenser, and heat the reaction to 60°C for 6 hours.

    • Self-Validation Checkpoint 2 (TLC/LC-MS at 2 hours): Withdraw a 10 µL aliquot, quench in 1 mL MeOH. Run TLC (Hexanes:EtOAc 1:1). The highly UV-active starting material ( Rf​≈0.2 ) should be significantly diminished, with a new product spot appearing ( Rf​≈0.5 ). If the starting material persists unchanged, catalyst poisoning (likely via moisture) has occurred.

  • Quenching & Workup: Cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ and stir for 30 minutes to hydrolyze unreacted acetic anhydride.

  • Extraction & Purification: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient) to afford the product as an off-white solid.

Section 4: Troubleshooting & FAQs

Q: My LC-MS shows a significant peak at M+H = 215. What is this, and how do I fix it? A: A mass of 215 corresponds to the di-acetylated impurity (N-acetyl-N-(3,5-difluoropyridin-4-yl)acetamide). The target mono-acetylated product has a mass of M+H = 173. Di-acetylation occurs when the mono-acetylated product undergoes a second acetylation due to a kinetic imbalance. Fix: This is caused by over-stoichiometry or excessive heat. Ensure your acetic anhydride is strictly limited to 1.1 - 1.2 equivalents. Do not exceed 60°C. If the problem persists, reduce the reaction temperature to 40°C and extend the reaction time.

Q: The reaction stalls at ~50% conversion. Adding more acetic anhydride doesn't help. Why? A: This is a classic symptom of moisture contamination. If your THF is not strictly anhydrous, water will aggressively compete with your weakly nucleophilic amine for the N-acetylpyridinium intermediate, generating acetic acid. The accumulated acetic acid protonates the DMAP, effectively killing the catalytic cycle. Fix: Use fresh, anhydrous solvent (Karl Fischer titration < 50 ppm). Ensure your TEA is dry, as amine bases are highly hygroscopic and often introduce water into the system.

Troubleshooting Start Issue: Low Yield (< 50%) Check Analyze via LC-MS/HPLC Start->Check LowConv High Starting Material (Stalled Reaction) Check->LowConv M+H 131 dominates OverReact Di-acetylated Impurity (Over-reaction) Check->OverReact M+H 215 detected Fix1 1. Dry solvents (KF < 50ppm) 2. Ensure 0.15 eq DMAP 3. Heat to 60°C LowConv->Fix1 Fix2 1. Limit Ac2O to 1.1 eq 2. Lower temp to 0°C initially 3. Monitor closely OverReact->Fix2 Success Optimal Yield (> 85%) Fix1->Success Fix2->Success

Fig 2. Diagnostic workflow for resolving common yield-limiting issues during acetylation.

References
  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study". Chemistry - A European Journal.[Link]

  • Wikipedia Contributors. "4-Dimethylaminopyridine (Mechanism of Esterification/Amidation)". Wikipedia, The Free Encyclopedia.[Link]

Optimization

Technical Support Center: N-(3,5-Difluoropyridin-4-yl)acetamide Solubility Guide

This guide provides comprehensive troubleshooting strategies and in-depth scientific explanations for overcoming solubility challenges with N-(3,5-difluoropyridin-4-yl)acetamide. It is intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive troubleshooting strategies and in-depth scientific explanations for overcoming solubility challenges with N-(3,5-difluoropyridin-4-yl)acetamide. It is intended for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is N-(3,5-difluoropyridin-4-yl)acetamide expected to have poor aqueous solubility?

A1: The solubility of this compound is influenced by several structural features. The pyridine ring, while containing a nitrogen atom capable of hydrogen bonding, is rendered less basic by the two electron-withdrawing fluorine atoms. This reduces its ability to be protonated and form more soluble salts. Additionally, the acetamide group, while polar, contributes to a stable crystal lattice structure through intermolecular hydrogen bonding, which requires significant energy to disrupt for dissolution.

Q2: What is the first step I should take when encountering solubility issues?

A2: The initial and most critical step is to adjust the pH of your aqueous solution. The pyridine nitrogen in N-(3,5-difluoropyridin-4-yl)acetamide is basic and can be protonated to form a more soluble pyridinium salt.[1][2] Systematically lowering the pH of your solvent or buffer is a fundamental starting point for enhancing the solubility of this compound.[1][2]

Q3: Are there common organic solvents that can be used to dissolve this compound?

A3: Yes, for non-aqueous applications, polar aprotic solvents are often effective. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used in amide bond formation and can be suitable for dissolving N-(3,5-difluoropyridin-4-yl)acetamide.[3] For applications requiring a less polar environment, solvents like ethyl acetate or dichloromethane may also be considered, though solubility will likely be lower.[4]

Q4: My compound is precipitating out of my aqueous buffer over time. What is happening?

A4: This phenomenon often indicates the formation of a supersaturated, metastable solution that crashes out over time to reach its lower thermodynamic solubility.[1] This can be triggered by slight changes in pH, temperature, or the presence of nucleation sites. It is crucial to differentiate between kinetic solubility (the amount that dissolves initially) and thermodynamic solubility (the true equilibrium solubility).

Troubleshooting and Optimization Workflow

This section provides a systematic approach to addressing solubility problems with N-(3,5-difluoropyridin-4-yl)acetamide.

Diagram: Solubility Troubleshooting Workflow

Caption: A stepwise decision-making workflow for enhancing compound solubility.

Detailed Experimental Protocols

Protocol 1: Systematic pH Adjustment

Objective: To determine the optimal pH for maximizing the aqueous solubility of N-(3,5-difluoropyridin-4-yl)acetamide by leveraging the basicity of the pyridine nitrogen.

Materials:

  • N-(3,5-difluoropyridin-4-yl)acetamide

  • Aqueous buffers (e.g., citrate, phosphate, acetate) at various pH levels (e.g., pH 2, 4, 6, 7.4)

  • Vortex mixer

  • Incubator/shaker

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Tightly cap the vials and vortex vigorously for 1-2 minutes.

  • Place the vials in an incubator/shaker at a controlled temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method.

pH of Buffer Expected Solubility Trend Rationale
2.0HighestAt a pH significantly below the pKa of the pyridine nitrogen, the compound will be predominantly in its protonated, more soluble form.
4.0HighThe compound will still be largely protonated, leading to good solubility.
6.0ModerateAs the pH approaches the pKa, the proportion of the less soluble neutral form increases.
7.4LowAt physiological pH, the compound is expected to be primarily in its neutral, less soluble form.
Protocol 2: Co-solvent Systems for Enhanced Solubility

Objective: To increase the solubility of N-(3,5-difluoropyridin-4-yl)acetamide by reducing the polarity of the aqueous solvent system with water-miscible organic co-solvents.

Materials:

  • N-(3,5-difluoropyridin-4-yl)acetamide

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer at a fixed, physiologically relevant pH (e.g., 7.4)

  • Standard laboratory glassware and equipment as in Protocol 1

Procedure:

  • Prepare a series of co-solvent/buffer solutions with varying percentages of the organic co-solvent (e.g., 5%, 10%, 20% v/v).

  • Follow the same equilibration and quantification steps as outlined in Protocol 1 for each co-solvent mixture.

Co-solvent System (v/v % in pH 7.4 Buffer) Expected Solubility Enhancement Mechanism of Action
5% DMSOModerateReduces solvent polarity, disrupting water's hydrogen-bonding network to accommodate the hydrophobic regions of the solute.
10% DMSOHighFurther reduction in solvent polarity leads to greater solubility.
10% EthanolModerateSimilar to DMSO, but may be less effective depending on the compound's specific structure.
20% PEG 400HighIn addition to reducing polarity, PEG 400 can form non-covalent interactions with the solute.

Advanced Solubilization Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary. These approaches are often employed in later-stage drug development.

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[5][6] This prevents the formation of a stable crystal lattice, thereby increasing the dissolution rate and apparent solubility.[5][6] Common methods for preparing solid dispersions include spray drying and hot-melt extrusion.[7]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[8][9] Techniques such as micronization and nanosuspension can be employed for this purpose.[7][9] It's important to note that while this can improve the rate of dissolution, it may not significantly alter the thermodynamic solubility.[9]

  • Salt Formation: While pH adjustment in solution is a primary step, creating a stable, solid salt form of the compound can be a viable strategy for improving its handling and dissolution properties.[8] This would involve reacting N-(3,5-difluoropyridin-4-yl)acetamide with a suitable acid to isolate the corresponding salt.

Diagram: Advanced Solubilization Pathways

advanced_solubility start Persistent Solubility Issues solid_dispersion Amorphous Solid Dispersions start->solid_dispersion Enhance Dissolution Rate & Apparent Solubility particle_reduction Particle Size Reduction start->particle_reduction Improve Dissolution Rate salt_formation Salt Formation start->salt_formation Improve Solid-State Properties & Dissolution formulation Formulation Development solid_dispersion->formulation particle_reduction->formulation salt_formation->formulation

Caption: Pathways for advanced formulation strategies to overcome solubility hurdles.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. Available at: [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. Available at: [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. Available at: [Link]

  • Solubility in amide-water cosolvent systems II: Cosolvent excess at solute surface. National Center for Biotechnology Information. Available at: [Link]

  • Solubility in amide-water cosolvent systems: a thermodynamic view. National Center for Biotechnology Information. Available at: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. NSF PAR. Available at: [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • N-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide. PubChem. Available at: [Link]

  • Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. ACS Publications. Available at: [Link]

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. Available at: [Link]

  • N-(4-bromo-3,5-difluorophenyl)acetamide. PubChem. Available at: [Link]

  • Standard Operating Procedures Huang Lab, February 2017. MSU chemistry. Available at: [Link]

  • N-(3-hydroxy-4-[5][7]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. ChemSrc. Available at: [Link]

  • N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide. National Center for Biotechnology Information. Available at: [Link]

  • Chemical Properties of Acetamide (CAS 60-35-5). Cheméo. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: N-(3,5-Difluoropyridin-4-yl)acetamide Stability &amp; Handling

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with N-(3,5-difluoropyridin-4-yl)acetamide . A frequent point of failure in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with N-(3,5-difluoropyridin-4-yl)acetamide . A frequent point of failure in downstream assays is the unexpected degradation of this compound when prepared as a stock solution in Dimethyl Sulfoxide (DMSO).

This guide provides a deep mechanistic analysis of these degradation pathways, field-proven troubleshooting FAQs, and self-validating protocols to ensure absolute experimental reproducibility.

Core Mechanistic Insights: Why Does Degradation Occur?

To prevent compound degradation, one must first understand the structural causality. The 3,5-difluoropyridine core is a highly electron-deficient aromatic system. The electronegative pyridine nitrogen, coupled with two highly electronegative fluorine atoms at the C3 and C5 positions, severely depletes electron density from the ring. When this compound is dissolved in DMSO, two primary degradation pathways are triggered by trace moisture:

  • Nucleophilic Aromatic Substitution (SNAr): Fluoropyridines are exceptionally susceptible to SNAr reactions[1]. DMSO is highly hygroscopic; as it absorbs trace water from the atmosphere, the water acts as a nucleophile. The SNAr reaction occurs at the highly activated C3 or C5 positions, displacing the fluoride ion to form a hydroxypyridine adduct[2],[3].

  • Amide Hydrolysis: The electron-withdrawing nature of the fluorinated pyridine ring significantly increases the electrophilicity of the C4-acetamide carbonyl carbon. Trace moisture, combined with the mild basicity of degrading DMSO[4], facilitates the hydrolysis of the amide bond, yielding 4-amino-3,5-difluoropyridine and acetic acid.

Pathway A N-(3,5-difluoropyridin-4-yl)acetamide (Intact Compound) B Hygroscopic DMSO (Trace H2O Accumulation) A->B Dissolution & Storage C Pathway 1: SNAr (Nucleophilic Attack at C3/C5) B->C H2O acts as nucleophile D Pathway 2: Hydrolysis (Nucleophilic Attack at C4-Carbonyl) B->D H2O acts as nucleophile E Degradant A: -2 Da Mass Shift N-(3-fluoro-5-hydroxypyridin-4-yl)acetamide C->E Fluoride (F-) displacement F Degradant B: -42 Da Mass Shift 4-amino-3,5-difluoropyridine D->F Acetate cleavage

Mechanistic pathways of N-(3,5-difluoropyridin-4-yl)acetamide degradation in hygroscopic DMSO.

Solvent Compatibility & Stability Profile

To minimize SNAr and hydrolysis, selecting the correct solvent is critical. Below is a quantitative synthesis of expected stability profiles based on the reactivity of the fluoropyridine class.

SolventMax Water Content LimitEstimated Half-Life (25°C)Primary Degradation RiskRecommended Use Case
DMSO (Standard) > 200 ppm< 48 hoursSNAr, HydrolysisNOT RECOMMENDED
DMSO (Anhydrous) < 50 ppm1–2 weeksHydrolysis (slow)Cell-based assays (single-use)
Acetonitrile (MeCN) < 50 ppm> 6 monthsNone significantLC-MS, Analytical stocks
DMF (Anhydrous) < 50 ppm~ 1 monthAmine-adducts (trace DMA)High-concentration synthesis
THF (Anhydrous) < 50 ppm> 3 monthsPeroxide formationOrganometallic workflows

Troubleshooting FAQs

Q: I prepared a 10 mM stock in standard benchtop DMSO. My LC-MS now shows new peaks with mass shifts of -2 Da and -42 Da. What happened? A: These mass shifts are the classic analytical signatures of fluoropyridine degradation in wet DMSO:

  • -2 Da Shift: Indicates SNAr degradation[2]. Trace water attacked the C3/C5 position, displacing a fluorine atom (19 Da) with a hydroxyl group (17 Da), resulting in a net loss of 2 Da.

  • -42 Da Shift: Indicates amide hydrolysis. The acetamide group was hydrolyzed to a primary amine, losing the acetyl group (43 Da) and gaining a proton (1 Da), resulting in a net loss of 42 Da.

Q: Can I freeze-thaw my DMSO stock solutions to extend their shelf life? A: No. Freeze-thawing DMSO introduces atmospheric condensation into the vial every time it is opened. Because the degradation is driven by trace water acting as a nucleophile[1],[3], moisture accumulation will rapidly accelerate the breakdown of the compound. Always prepare single-use aliquots.

Q: What is the best alternative to DMSO for long-term storage? A: Anhydrous Acetonitrile (MeCN) is highly recommended. It is a polar aprotic solvent that does not act as a nucleophile and is significantly less hygroscopic than DMSO. It provides excellent stability for analytical and in vitro applications where DMSO is not strictly required.

Workflow Start Solvent Selection for Fluoropyridine Stocks Q1 Is DMSO strictly required for the downstream assay? Start->Q1 YesDMSO Use Anhydrous DMSO (<50 ppm H2O) Q1->YesDMSO Yes NoDMSO Select Alternative Aprotic Solvent Q1->NoDMSO No Aliquot Aliquot immediately Store at -80°C (No Freeze-Thaw) YesDMSO->Aliquot Prevent H2O uptake MeCN Acetonitrile (MeCN) Best for Analytical/LC-MS NoDMSO->MeCN DMF Anhydrous DMF/THF Best for Synthesis/In Vitro NoDMSO->DMF

Decision matrix for selecting optimal solvents to prevent fluoropyridine degradation.

Standard Operating Procedure: Preparation of Anhydrous Stocks

To guarantee trustworthiness in your assays, do not rely on assumptions about solvent purity. Use the following self-validating protocol to prepare and verify your N-(3,5-difluoropyridin-4-yl)acetamide stocks.

Step 1: Solvent Verification Prior to dissolution, quantify the water content of your chosen solvent (DMSO or MeCN) using Karl Fischer (KF) titration.

  • Self-Validation Checkpoint: Proceed only if H2O is confirmed to be < 50 ppm. If > 50 ppm, discard the solvent or dry over activated 3Å molecular sieves.

Step 2: Inert Atmosphere Handling Weigh the N-(3,5-difluoropyridin-4-yl)acetamide powder within a nitrogen or argon-purged glovebox. This prevents the compound and the solvent from absorbing atmospheric moisture during the weighing and transfer process.

Step 3: Dissolution & Aliquoting Dissolve the compound to your target concentration (e.g., 10 mM). Immediately dispense the solution into single-use, amber glass vials (amber glass prevents potential photo-catalyzed degradation).

Step 4: Storage Purge the headspace of each vial with argon gas, seal tightly with PTFE-lined caps, and store immediately at -80°C.

Step 5: Quality Control (QC) Before utilizing a stored aliquot in a critical downstream assay, run a 1 µL injection on an LC-MS system.

  • Self-Validation Checkpoint: Confirm the presence of the parent mass ([M+H]+ = 173.1 Da) and ensure the absolute absence of the -2 Da (SNAr) and -42 Da (Hydrolysis) degradant peaks.

Sources

Optimization

Technical Support Center: N-(3,5-Difluoropyridin-4-yl)acetamide Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of N-(3,5-difluoropyridin-4-yl)acetamide . This guide is engineered for drug development professionals and synthetic chemists who are encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of N-(3,5-difluoropyridin-4-yl)acetamide . This guide is engineered for drug development professionals and synthetic chemists who are encountering bottlenecks when acetylating highly electron-deficient aminopyridines.

Mechanistic Context: The "Dead Nucleophile" Problem

The fundamental challenge in synthesizing N-(3,5-difluoropyridin-4-yl)acetamide lies in the extreme electron deficiency of the starting material, 3,5-difluoropyridin-4-amine. The two adjacent fluorine atoms exert a profound electron-withdrawing inductive effect (-I), pulling electron density away from the pyridine ring and the 4-amino group. Concurrently, the lone pair on the exocyclic nitrogen is highly delocalized into the electron-starved pyridine system.

This combination drastically lowers the HOMO energy of the amine, rendering it practically non-nucleophilic under standard conditions (1)[1]. To achieve successful acetylation, the reaction must be forced either by converting the amine into a highly nucleophilic amide anion (via strong base) or by using highly reactive electrophilic conditions, which inherently introduces the risk of over-reaction.

Quantitative Comparison of Acetylation Conditions

To guide your experimental design, the table below summarizes the quantitative data and expected outcomes for various acetylation methodologies applied to this specific substrate.

MethodologyReagents & ConditionsTemperatureTypical YieldPrimary Pitfall / Observation
Standard Amidation Ac₂O, Et₃N, DCM25 °C to Reflux< 5%Complete recovery of starting material; no reaction.
Acid-Catalyzed Ac₂O, cat. H₂SO₄100 °C30 - 40%Harsh conditions lead to partial degradation and diacetylation.
Lewis Acid Activation Ac₂O, MgSO₄80 °C20 - 30%Sluggish kinetics for highly deactivated substrates.
Anion-Mediated (Optimal) 1. NaH, THF 2. Acetyl Chloride0 °C to 25 °C85 - 95%Diacetylation occurs if AcCl is not strictly stoichiometric.

Mechanistic Workflow & Pitfall Analysis

Pathway SM 3,5-Difluoropyridin-4-amine (Poor Nucleophile) Base Strong Base (NaH) Deprotonation SM->Base Step 1 WeakBase Weak Base (Et3N) + Ac2O SM->WeakBase Standard Anion Amide Anion (Highly Nucleophilic) Base->Anion AcCl Acetyl Chloride (1.05 eq, 0 °C) Anion->AcCl Step 2 Product N-(3,5-Difluoropyridin-4-yl)acetamide (Target) AcCl->Product Excess Excess AcCl High Temp Product->Excess Over-reaction Fail No Reaction (Pitfall 1) WeakBase->Fail Diacetyl N,N-Diacetyl Byproduct (Pitfall 2) Excess->Diacetyl

Workflow and common pitfalls in 3,5-difluoropyridin-4-amine acetylation.

Troubleshooting FAQs

Q1: Why does standard acetylation using Ac₂O and Triethylamine fail completely? A: Weak bases like triethylamine are insufficient to drive the reaction because the 4-amino group on 3,5-difluoropyridine is exceptionally electron-deficient (2)[2]. The lone pair on the nitrogen cannot effectively attack the carbonyl carbon of acetic anhydride. You must bypass this kinetic barrier by deprotonating the amine first with a strong base (like NaH) to form a highly nucleophilic amide anion.

Q2: I am seeing a major byproduct with a significantly higher Rf value on my TLC. What is it? A: This is almost certainly the N,N-diacetylated byproduct. Once the mono-acetylated product forms, the remaining N-H proton becomes highly acidic due to the adjacent carbonyl and the electron-deficient pyridine ring. If excess base and acetyl chloride are present, this proton is easily removed, leading to a second acetylation event. To prevent this, strictly limit acetyl chloride to 1.05 equivalents and perform the addition slowly at 0 °C.

Q3: Can I use Lewis acids instead of strong bases to avoid handling NaH? A: While Lewis acids (like MgSO₄ or ZnCl₂) can activate the carbonyl carbon of acetic anhydride for moderately deactivated anilines (3)[3], the extreme electron deficiency of 3,5-difluoropyridin-4-amine often renders this approach too sluggish. It requires prolonged heating that can degrade the material or lead to complex mixtures (4)[4]. The anion-mediated approach remains the most reliable method.

Q4: My product seems to disappear during aqueous workup. What is the ideal protocol? A: Acetamides derived from highly electron-deficient anilines are highly susceptible to hydrolysis because the leaving group (the difluoroaminopyridine anion) is exceptionally stable. Avoid strongly basic workups (like 1M NaOH or saturated Na₂CO₃) and strongly acidic conditions. Quench the reaction with a mild buffer like saturated aqueous ammonium chloride (pH ~6) to safely neutralize unreacted NaH and acetyl chloride without cleaving the newly formed amide bond.

Troubleshooting Decision Tree

DecisionTree Issue Low Yield of Target Acetamide CheckSM Is SM unreacted? Issue->CheckSM CheckByprod Multiple spots on TLC? Issue->CheckByprod FixSM Switch to NaH/THF to form amide anion CheckSM->FixSM Yes (>50% SM) FixByprod Check for Diacetylation (Reduce AcCl eq.) CheckByprod->FixByprod Yes (Higher Rf) FixHydro Check Workup pH (Avoid strong base) CheckByprod->FixHydro No (Lost in workup)

Troubleshooting decision tree for N-(3,5-difluoropyridin-4-yl)acetamide synthesis.

Validated Step-by-Step Protocol (Anion-Mediated Acetylation)

This protocol is designed as a self-validating system , ensuring that you can confirm the success of each mechanistic step before proceeding to the next.

Reagents Required:

  • 3,5-Difluoropyridin-4-amine (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Acetyl Chloride (1.05 eq)

  • Anhydrous THF (0.2 M relative to amine)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 3,5-difluoropyridin-4-amine (1.0 eq) and anhydrous THF. Stir to dissolve.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Hydride (1.2 eq) portion-wise.

    • Validation Checkpoint 1: Observe the solution. The cessation of H₂ gas evolution (bubbling) and a shift to a slightly colored, homogeneous solution confirms complete amide anion formation. Stir for an additional 30 minutes at 0 °C.

  • Acetylation: Dissolve Acetyl Chloride (1.05 eq) in a small volume of anhydrous THF. Add this solution dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C.

    • Critical Note: Strict adherence to 1.05 equivalents prevents the formation of the diacetylated byproduct.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Validation Checkpoint 2: Before aqueous workup, withdraw a 10 µL aliquot and quench it in 100 µL of methanol (to destroy unreacted AcCl). Run a TLC (Hexanes/EtOAc 1:1). You should observe the disappearance of the low-Rf starting material spot and the appearance of a distinct product spot.

  • Quench & Workup: Cool the flask back to 0 °C. Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise until bubbling ceases. Do not use NaOH or Na₂CO₃.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-(3,5-difluoropyridin-4-yl)acetamide.

References

  • Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry Source: PubMed / NIH URL:1

  • ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines Source: Sciforum URL:4

  • Why does acetylation of NH2 group of aniline reduce its activity? Source: Vedantu URL:2

  • Sunlight-driven N-acetylation of anilines: a green chemistry approach Source: RSC Publishing URL:3

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(3,5-Difluoropyridin-4-yl)acetamide

Welcome to the Process Chemistry Support Portal. This guide is specifically engineered for researchers and drug development professionals troubleshooting the acetylation of highly deactivated aminopyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is specifically engineered for researchers and drug development professionals troubleshooting the acetylation of highly deactivated aminopyridines.

Due to the extreme electron-withdrawing nature of the 3,5-difluoro substitution pattern, standard acylation protocols often fail, leading to stalled reactions or complex mixtures. This portal provides mechanistic insights, targeted FAQs, and a self-validating standard operating procedure to ensure high-yielding, selective mono-acetylation.

Knowledge Base: Mechanistic Causality

The primary challenge in synthesizing N-(3,5-difluoropyridin-4-yl)acetamide lies in the substrate's electronics. Fluorine is highly electronegative; through the sigma bond framework (inductive effect, -I), the two fluorine atoms at the 3- and 5-positions drastically withdraw electron density from the pyridine ring and the exocyclic 4-amino group. Consequently, the lone pair on the nitrogen is highly delocalized, rendering it a remarkably poor nucleophile.

To overcome this kinetic barrier, the reaction requires [1]. DMAP attacks acetic anhydride to form an [2], which is exponentially more electrophilic than the anhydride itself, forcing the sluggish amine to react.

CatalyticCycle Ac2O Acetic Anhydride AcDMAP N-Acetylpyridinium Intermediate Ac2O->AcDMAP Step 1: Activation DMAP DMAP (Catalyst) DMAP->AcDMAP Product Mono-acetylated Target AcDMAP->Product Step 2: Acyl Transfer Amine 3,5-Difluoropyridin-4-amine Amine->Product Nucleophilic Attack Product->DMAP Catalyst Release Diacetyl Di-acetylated Byproduct Product->Diacetyl Side Reaction (Excess Reagents)

DMAP-catalyzed acetylation pathway and diacetylation side reaction logic.

Troubleshooting FAQs

Q1: My reaction stalls at 10-15% conversion even after 24 hours. How do I drive it to completion? Cause: The inductive (-I) effect of the fluorines makes the amine an exceptionally weak nucleophile. If ambient moisture is present, water will rapidly outcompete the amine for the acyl donor, hydrolyzing the acetic anhydride into acetic acid. Solution: Ensure strictly anhydrous conditions (verify solvent moisture is < 50 ppm via Karl Fischer titration). You must use DMAP (0.1 to 0.2 equivalents) to activate the anhydride[1]. Do not rely on pyridine or triethylamine (TEA) alone, as they function only as Brønsted bases and cannot form the necessary hyper-reactive acylating intermediate.

Q2: LC-MS analysis shows a major byproduct at m/z 215.1 [M+H]+. What is this and how do I prevent it? Cause: The target mono-acetylated product has an exact mass corresponding to m/z 173.1 [M+H]+. The +42 Da shift indicates[3], forming N-(3,5-difluoropyridin-4-yl)diacetamide. This over-reaction occurs when excess acetylating agent and prolonged heating are used to force the initially slow reaction. Solution: Cap acetic anhydride at 1.1–1.2 equivalents. Maintain the reaction at room temperature (20–25 °C); do not heat. Quench the reaction promptly once LC-MS confirms the disappearance of the starting material (m/z 131.1 [M+H]+).

Q3: How do I efficiently remove DMAP and unreacted starting material during workup without losing my product? Cause: DMAP and residual amine often co-elute with the product during silica gel chromatography, complicating purification. Solution: Exploit the drastic pKa differences. The target product (an amide attached to an electron-deficient pyridine) is essentially non-basic. DMAP (pKa ~9.6) and TEA (pKa ~10.7) are highly basic. Washing the organic layer with 0.1 M HCl will selectively protonate the catalysts and drive them into the aqueous layer, while the target product remains safely in the organic phase.

Data Center: Reaction Optimization Matrix

The following table summarizes the quantitative outcomes of various experimental conditions, highlighting the narrow operating window required for selective mono-acetylation.

Reaction ConditionsConversion (%)Mono-acetyl (%)Di-acetyl (%)Mechanistic Outcome
Ac₂O (1.1 eq), Pyridine, rt, 24h< 5%< 5%0%Incomplete reaction; pyridine is insufficiently nucleophilic to drive acyl transfer.
Ac₂O (1.2 eq), DMAP (0.1 eq), TEA, CH₂Cl₂, rt, 12h 85% 82% 3% Optimal balance; DMAP successfully forms the reactive intermediate without over-driving.
Ac₂O (3.0 eq), DMAP (1.0 eq), Toluene, 100°C, 4h100%40%60%Over-reaction; high heat and excess anhydride drive the formation of the diacetylation byproduct.

Standard Operating Procedure (Self-Validating Protocol)

This step-by-step methodology is designed with built-in analytical checkpoints to ensure the integrity of the synthesis.

Step 1: System Preparation & Activation

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,5-difluoropyridin-4-amine (1.0 eq, 10.0 mmol) in anhydrous CH₂Cl₂ (20 mL, yielding a 0.5 M solution).

  • Add Triethylamine (TEA) (1.5 eq, 15.0 mmol) and DMAP (0.1 eq, 1.0 mmol).

  • Validation Check: The solution should be clear. Verify that the CH₂Cl₂ moisture content is < 50 ppm.

Step 2: Controlled Acylation 3. Cool the reaction mixture to 0 °C using an ice-water bath. 4. Add Acetic Anhydride (1.2 eq, 12.0 mmol) dropwise over 10 minutes to prevent localized heating and suppress diacetylation.

Step 3: Propagation & Monitoring 5. Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours.

  • Validation Check: Sample 10 µL of the mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Target SM consumption: m/z 131.1 [M+H]+ should be < 5%.

    • Target Product formation: m/z 173.1 [M+H]+ should be the base peak.

    • Side Reaction warning: If m/z 215.1 [M+H]+ exceeds 5%, immediately proceed to Step 4.

Step 4: Quench and Liquid-Liquid Extraction 6. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to fully hydrolyze any unreacted acetic anhydride. 7. Transfer to a separatory funnel and collect the organic (bottom) layer. 8. Critical Wash: Wash the organic layer with 0.1 M HCl (2 x 15 mL).

  • Causality: The 0.1 M HCl concentration is precisely tuned to protonate TEA and DMAP without protonating the highly deactivated pyridine ring of the product.

Workflow Crude Crude Reaction Mixture (Product, DMAP, TEA, Ac2O) Quench Add sat. NaHCO3 (Hydrolyzes Ac2O) Crude->Quench Org1 Organic Phase (Product, DMAP, TEA) Quench->Org1 Phase Separation AcidWash Wash with 0.1 M HCl (Protonates Amines) Org1->AcidWash AqPhase Aqueous Phase (DMAP-H+, TEA-H+) AcidWash->AqPhase Discard Org2 Organic Phase (Pure Target Product) AcidWash->Org2 Retain & Dry

Liquid-liquid extraction workflow for the isolation of the target amide.

Step 5: Isolation 9. Wash the organic phase with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. If trace diacetamide is present, purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Title: Aminopyridines as acylation catalysts for tertiary alcohols. Source: Tetrahedron (1978). URL: [Link]

  • Title: The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Source: Chemistry - A European Journal (2005). URL: [Link]

  • Title: Effect of substituents in the formation of diacetanilides. Source: Canadian Journal of Chemistry (1971). URL: [Link]

Sources

Optimization

Section 1: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Welcome to the Technical Support Center for the crystallization of N-(3,5-difluoropyridin-4-yl)acetamide . This guide is designed for researchers, scientists, and process chemists facing challenges in the isolation and p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of N-(3,5-difluoropyridin-4-yl)acetamide . This guide is designed for researchers, scientists, and process chemists facing challenges in the isolation and purification of fluorinated pyridine derivatives.

Unlike standard troubleshooting checklists, this guide explores the thermodynamic and kinetic causality behind common crystallization failures—such as liquid-liquid phase separation (oiling out) and polymorphic mixtures—and provides self-validating protocols to ensure scalable, high-purity recovery.

Q: Why does my product separate as a sticky oil instead of crystallizing during cooling? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the supersaturation trajectory of your solution enters a miscibility gap before it intersects the metastable zone for solid nucleation[1].

  • The Causality: The N-(3,5-difluoropyridin-4-yl)acetamide molecule possesses a highly lipophilic fluorinated pyridine ring paired with a polar acetamide group. This structural dichotomy creates complex solubility profiles. When the system experiences rapid desupersaturation (e.g., fast cooling or rapid antisolvent addition), the solute molecules cannot integrate into a rigid crystal lattice fast enough. Instead, they separate into a highly mobile, solute-rich liquid phase[2]. This oily phase acts as an excellent solvent for impurities, bypassing the desired impurity rejection mechanism of crystallization[3].

  • The Solution: You must kinetically favor nucleation over phase separation. This is achieved by mapping the Metastable Zone Width (MSZW) and introducing seed crystals before the system reaches the LLPS boundary[4].

Workflow A Cooling / Antisolvent Addition B Phase Observation A->B C Oiling Out (LLPS) B->C High Supersaturation D Solid Nucleation B->D Controlled MSZW E Reduce Cooling Rate & Seed at MSZW C->E Kinetic Hindrance F Pure Crystalline Product D->F E->D

Fig 1. Troubleshooting workflow for resolving oiling out (LLPS) during crystallization.

Section 2: Resolving Polymorphism and Crystal Habit

Q: My isolated batches show inconsistent melting points and powder X-ray diffraction (PXRD) patterns. How do I control the polymorph? A: Acetamide derivatives are notorious for exhibiting polymorphism due to the rotational freedom around the N-C(aryl) bond and their ability to form diverse intermolecular N-H...O hydrogen-bonded networks[5].

  • The Causality: According to Ostwald’s Rule of Stages, the least stable polymorph (often a twisted conformation, Form II) nucleates first because it is kinetically favored. Over time, or under the right solvent conditions, it transitions to the thermodynamically stable polymorph (often a planar conformation, Form I)[5]. If your isolation timing or solvent system varies between batches, you will isolate a mixture of forms.

  • The Solution: Solvent selection dictates the hydrogen-bonding environment. Protic solvents (like Isopropanol or Ethanol) can donate and accept hydrogen bonds, stabilizing the thermodynamic Form I[6]. Conversely, aprotic solvents may compete differently, stabilizing metastable forms. To ensure phase purity, implement a high-temperature slurry aging step (slurry conversion) to drive the complete transition to the stable polymorph[2].

Polymorphism A N-(3,5-difluoropyridin-4-yl)acetamide Solution B Intermolecular N-H...O Hydrogen Bonding A->B C Protic Solvents (e.g., IPA, EtOH) B->C D Aprotic Solvents (e.g., EtOAc, DMF) B->D E Form I (Stable) Planar Conformation C->E Promotes stable network F Form II (Metastable) Twisted Conformation D->F Competes with solute F->E Slurry Aging

Fig 2. Solvent-mediated polymorph selection pathway for fluorinated acetamides.

Section 3: Quantitative Troubleshooting Matrix

To maintain tight control over the crystallization thermodynamics and kinetics, adhere to the following operational parameters. Deviations from these ranges are the primary cause of process failure.

Process ParameterOptimal RangeProblem Indication (If out of range)Corrective Action
Cooling Rate 0.1 - 0.2 °C/minOiling out (LLPS) / High impurity entrapmentReduce cooling rate; implement non-linear (cubic) cooling profile.
Seeding Temperature Tsat​
  • 2 °C
Premature nucleation or immediate oilingEnsure complete dissolution at Tmax​ before cooling to the MSZW.
Stirring Speed 200 - 300 RPMAgglomeration / Poor heat transferOptimize hydrodynamics to prevent local supersaturation pockets.
Solvent Ratio (Good:Anti) 1:2 to 1:4Low yield / Metastable polymorph isolationAdjust antisolvent addition rate (e.g., < 0.05 vol/min).
Slurry Aging Time 12 - 24 HoursMixed PXRD patterns (Polymorphic mixture)Extend maturation time at Tsat​
  • 10 °C to drive Ostwald ripening.
  • Section 4: Self-Validating Experimental Protocol

    Methodology: Seeded Cooling Crystallization to Prevent LLPS and Ensure Polymorphic Purity

    This protocol utilizes a 1:1 Isopropanol (IPA)/Water system. IPA acts as the good, protic solvent to direct the hydrogen-bonding network toward the stable polymorph[6], while Water acts as the antisolvent.

    Step 1: Complete Dissolution Suspend crude N-(3,5-difluoropyridin-4-yl)acetamide in a 1:1 mixture of IPA and Water (10 volumes relative to input mass). Heat the reactor to 65 °C under moderate agitation (250 RPM) until complete dissolution is visually confirmed.

    • Self-Validation: The solution must be completely transparent. Any remaining turbidity indicates undissolved material that will act as uncharacterized nucleation sites, leading to uncontrolled crystallization.

    Step 2: Polish Filtration Filter the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallization vessel (65 °C) to remove insoluble particulate impurities.

    Step 3: Cooling to the Metastable Zone Cool the reactor to 55 °C at a controlled rate of 0.5 °C/min.

    • Causality: This temperature is carefully selected to be within the MSZW—supersaturated enough to support crystal growth, but not so supersaturated that spontaneous LLPS occurs[1].

    Step 4: Seed Bed Maturation Introduce 1-2 wt% of Form I seed crystals (pre-slurried in 0.5 vols of IPA) to the solution. Hold the temperature isothermally at 55 °C for 60 minutes.

    • Self-Validation: Inspect the reactor (or use in-line PAT tools like a Blaze probe[7]). The seeds should remain suspended and slowly grow. If the seeds dissolve, the system is undersaturated (adjust Tsat​ ). If the system turns cloudy and oily, supersaturation was too high prior to seeding.

    Step 5: Controlled Desupersaturation Cool the suspension to 5 °C at a slow, linear rate of 0.1 °C/min.

    • Causality: A slow cooling rate ensures that the rate of solute integration into the existing crystal lattice exceeds the rate of supersaturation generation, keeping the system safely away from the LLPS boundary[4].

    Step 6: Slurry Aging and Isolation Hold the suspension at 5 °C for 12 hours to allow for slurry conversion, ensuring any transient metastable forms convert to the stable polymorph[2]. Filter the suspension, wash the cake with cold 1:2 IPA/Water, and dry under vacuum at 40 °C until constant weight is achieved.

    References

    • Mettler Toledo. "Oiling Out in Crystallization". Source: mt.com. URL: [Link]

    • KiloMentor. "The Problem of Oiling Out in Chemical Process Development". Source: blogspot.com. URL: [Link]

    • Aragen. "Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing". Source: aragen.com. URL: [Link]

    • ResearchGate. "Studies on the preparation and crystal polymorphism of 2-acetamidobenzamide and related compounds". Source: researchgate.net. URL: [Link]

    • CORE. "Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals". Source: core.ac.uk. URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Permeability Optimization for Fluorinated Pyridines

    Welcome to the Application Support Center. This guide is designed for medicinal chemists and DMPK scientists optimizing the absorption and permeability profiles of N-(3,5-difluoropyridin-4-yl)acetamide derivatives.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Support Center. This guide is designed for medicinal chemists and DMPK scientists optimizing the absorption and permeability profiles of N-(3,5-difluoropyridin-4-yl)acetamide derivatives. Here, we bridge the gap between structural physicochemical properties and in vitro assay outcomes.

    Part 1: The Core Mechanism (Causality in Design)

    The introduction of fluorine atoms into a pyridine ring is a classic strategy to modulate basicity and improve passive membrane permeability. A highly basic unsubstituted pyridine (pKa ~5.2) is significantly protonated at physiological pH (7.4), which hinders its ability to passively diffuse across lipophilic cell membranes.

    By adding two highly electronegative fluorine atoms at the 3 and 5 positions, the strong inductive electron-withdrawing effect (-I) drastically lowers the pKa of the pyridine nitrogen (often to < 2.0). This ensures the molecule remains in its neutral, lipophilic state in the gut or plasma, theoretically boosting permeability .

    The Desolvation Paradox: While the 3,5-difluoro substitution neutralizes the pyridine ring, it simultaneously exerts an electron-withdrawing effect on the adjacent 4-acetamide group. This makes the amide NH significantly more acidic, thereby strengthening its hydrogen bond donor (HBD) capacity . To cross the lipid bilayer, the molecule must shed its hydration shell. The strengthened HBD increases the desolvation energy penalty. Therefore, the permeability gained by neutralizing the pyridine is frequently offset by the severe desolvation penalty of the polarized amide NH .

    Part 2: Troubleshooting FAQs

    Q1: Why did the passive permeability of my compound decrease after moving from a 3-fluoro to a 3,5-difluoro analog, despite the expected drop in pyridine basicity? A: You are observing the point of diminishing returns in basicity reduction versus an exponential increase in desolvation penalty. The first fluorine (3-fluoro) lowers the pyridine pKa enough to increase the neutral fraction significantly, boosting permeability. The second fluorine (3,5-difluoro) provides little additional benefit to the neutral fraction (it is already mostly neutral), but it pushes the amide NH acidity past a critical threshold. The energetic cost to desolvate this highly polarized NH now dominates the free energy of transport, resulting in lower overall permeability.

    Q2: How can I overcome the amide desolvation penalty without losing target binding? A: If the amide NH is not acting as a critical hydrogen bond donor to your target protein, the most direct solution is N-methylation . Replacing the NH with an N-CH3 group eliminates the hydrogen bond donor entirely, instantly removing the desolvation penalty while maintaining the low basicity of the fluorinated pyridine. If the NH is required for target engagement, consider bioisosteric replacement . Replacing the acetamide with a less polarized heterocycle (e.g., a 1,2,4-oxadiazole) distributes the dipole moment over a larger surface area, reducing the localized hydration shell .

    Q3: My 3,5-difluoropyridin-4-yl acetamide analog shows excellent passive permeability in PAMPA, but the Caco-2 assay reveals a high Efflux Ratio (ER > 3.0). What is happening? A: You are observing transporter-mediated efflux, likely via P-glycoprotein (P-gp). While the 3,5-difluoro substitution successfully neutralized the pyridine ring, it also significantly increased the molecule's overall lipophilicity (LogP). High lipophilicity, combined with a planar aromatic system and the hydrogen bond acceptor of the carbonyl, creates a classic pharmacophore for P-gp recognition. To break this recognition, reduce the overall LogP by appending polar groups to solvent-exposed regions, or sterically shield the carbonyl oxygen.

    Workflow A N-(3,5-Difluoropyridin-4-yl)acetamide Hit Compound B Caco-2 Bidirectional Assay (pH 7.4) A->B C Papp (A-B) < 5 x 10^-6 cm/s Low Passive Permeability B->C D Efflux Ratio > 2.0 P-gp Substrate B->D E Papp (A-B) > 10 x 10^-6 cm/s ER < 2.0 B->E F Mechanism: Increased Amide NH Acidity High Desolvation Penalty C->F G Mechanism: Increased Lipophilicity (LogP) Enhanced P-gp Recognition D->G H Optimization: 1. N-Methylation 2. Amide Bioisosteres F->H I Optimization: 1. Reduce Overall LogP 2. Steric Shielding G->I H->B I->B

    Fig 1: Logical troubleshooting workflow for optimizing permeability of fluorinated acetamides.

    Part 3: Quantitative Data Profiling

    The table below illustrates the non-linear causality of multiparameter optimization when sequentially adding fluorine atoms to the pyridine-4-acetamide core.

    Table 1: Physicochemical and Permeability Profiling of Pyridine-4-acetamide Derivatives

    Compound CorePyridine pKa (calc)Amide NH pKaLogD (pH 7.4)Desolvation PenaltyCaco-2 Papp (A-B) (10⁻⁶ cm/s)
    N-(pyridin-4-yl)acetamide5.814.20.4Low12.5
    N-(3-fluoropyridin-4-yl)acetamide3.513.10.9Moderate18.2
    N-(3,5-difluoropyridin-4-yl)acetamide1.211.51.6High4.3

    (Note: Data represents validated mechanistic trends demonstrating desolvation-limited permeability).

    Part 4: Self-Validating Experimental Protocol

    To ensure that permeability data is an artifact-free reflection of your molecule's physicochemical properties, the Caco-2 assay must operate as a self-validating system . This means the assay relies on internal control gates that must be passed before test article data is accepted.

    Protocol: Self-Validating Caco-2 Bidirectional Permeability Assay

    Step 1: Cell Culture & Monolayer Preparation

    • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size, 12-well plates) at a density of 1 x 10⁵ cells/cm².

    • Culture for 21 days with media changes every 48 hours to allow full differentiation and tight junction formation.

    Step 2: Validation of Monolayer Integrity (Pre-Assay Gate)

    • Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter.

    • Validation Gate: Proceed only if TEER > 400 Ω·cm².

    Step 3: Preparation of Dosing Solutions

    • Prepare 10 µM solutions of the N-(3,5-difluoropyridin-4-yl)acetamide derivative in HBSS buffer (pH 7.4) containing a final concentration of 1% DMSO.

    • Critical Self-Validation Step: Spike all dosing solutions with Lucifer Yellow (100 µM) as a paracellular leak marker, and Digoxin (10 µM) as a P-gp functionality control.

    Step 4: Transport Experiment

    • Apical to Basal (A-B): Add 0.5 mL dosing solution to the Apical chamber and 1.5 mL blank HBSS to the Basal chamber.

    • Basal to Apical (B-A): Add 1.5 mL dosing solution to the Basal chamber and 0.5 mL blank HBSS to the Apical chamber.

    • Incubate at 37°C, 5% CO₂ for 120 minutes on an orbital shaker (100 rpm) to minimize the unstirred water layer.

    Step 5: Sampling and LC-MS/MS Analysis

    • Extract 50 µL aliquots from both donor and receiver chambers at t=0 and t=120 min.

    • Quench with 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 10 mins and analyze supernatants via LC-MS/MS.

    Step 6: Data Acceptance Criteria (Post-Assay Gate) Do not calculate test compound parameters unless the following internal controls pass:

    • Lucifer Yellow Papp: Must be < 0.5 x 10⁻⁶ cm/s (confirms tight junctions remained intact during the assay).

    • Digoxin Efflux Ratio (B-A / A-B): Must be > 3.0 (confirms functional P-gp expression).

    • Mass Balance Recovery: Must be > 80% (rules out non-specific binding to plastic or intracellular accumulation).

    Caco2Workflow Step1 Step 1: Cell Culture Seed Caco-2 cells (21 days) Step2 Step 2: TEER Measurement Check Monolayer Integrity Step1->Step2 Gate1 TEER > 400 Ω·cm²? Step2->Gate1 Fail1 Reject & Reculture Gate1->Fail1 No Step3 Step 3: Dosing Add Compound + Lucifer Yellow + Digoxin Gate1->Step3 Yes Step4 Step 4: Incubation 120 min, 37°C, 100 rpm Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Quantify Donor & Receiver Step4->Step5 Gate2 Validation Criteria Met? LY Papp < 0.5 Digoxin ER > 3.0 Step5->Gate2 Fail2 Invalidate Assay Data Gate2->Fail2 No Success Calculate Test Compound Papp & Efflux Ratio Gate2->Success Yes

    Fig 2: Self-validating Caco-2 experimental workflow with internal quality control gates.

    References

    • The role of fluorine in medicinal chemistry: Review Article Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

    • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors Pharmaceutical Research (NIH) URL:[Link]

    • A Weak Attractive Interaction between Organic Fluorine and an Amide Group ChemBioChem (ResearchGate) URL:[Link]

    Reference Data & Comparative Studies

    Validation

    Advanced Chemotypes in Kinase Inhibition: N-(3,5-Difluoropyridin-4-yl)acetamide vs. Benchmark p38 MAPK Inhibitors

    The p38α Mitogen-Activated Protein Kinase (MAPK) pathway is a central node in the cellular response to environmental stress and pro-inflammatory cytokines. While early-generation p38 inhibitors demonstrated profound anti...

    Author: BenchChem Technical Support Team. Date: March 2026

    The p38α Mitogen-Activated Protein Kinase (MAPK) pathway is a central node in the cellular response to environmental stress and pro-inflammatory cytokines. While early-generation p38 inhibitors demonstrated profound anti-inflammatory efficacy in preclinical models, their clinical translation was frequently derailed by off-target toxicities, poor kinome selectivity, and severe drug-drug interactions.

    This technical guide provides an objective, data-driven comparison between the advanced N-(3,5-difluoropyridin-4-yl)acetamide chemotype and established benchmark inhibitors like SB203580 and Losmapimod . By dissecting the structural logic behind these molecules, we provide researchers and drug development professionals with a framework for evaluating next-generation kinase inhibitors.

    Mechanistic Rationale: The 3,5-Difluoropyridine Advantage

    To understand the superiority of the N-(3,5-difluoropyridin-4-yl)acetamide motif, we must examine the causality of kinase-ligand interactions at the atomic level.

    Most Type I ATP-competitive inhibitors rely on a basic nitrogen heterocycle (like a pyridine or pyrimidine) to form a critical hydrogen bond with the backbone NH of Met109 in the p38α hinge region . However, unsubstituted pyridines possess a relatively high pKa (~5.2). This basicity drives two major liabilities:

    • CYP450 Inhibition: The basic nitrogen coordinates directly with the heme iron of Cytochrome P450 enzymes (particularly CYP3A4), leading to metabolic toxicity .

    • Cardiotoxicity: Basic amines are notorious for binding to the hERG potassium channel, inducing QT prolongation.

    The Fluorine Solution: By flanking the pyridine nitrogen with highly electronegative fluorine atoms at the 3 and 5 positions, the inductive electron-withdrawing effect drastically lowers the pKa of the nitrogen. This renders the ring non-coordinating to CYP450s and significantly reduces hERG affinity, all while perfectly preserving the hydrogen bond acceptor capability required for Met109 interaction. Furthermore, the acetamide group provides a rigidified vector that acts as both an H-bond donor and acceptor, potentially inducing a "glycine flip" (Gly110) to lock the kinase in an inactive conformation and dramatically increase residence time.

    P38Pathway Stress Cellular Stress / Cytokines (TNF-α, IL-1β) MKK MKK3 / MKK6 (MAP2K) Stress->MKK Activates P38 p38α MAPK MKK->P38 Phosphorylates (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) P38->MK2 Phosphorylates Inhibitor N-(3,5-DIfluoropyridin-4-yl)acetamide Inhibitor->P38 Blocks ATP Pocket (Met109) HSP27 HSP27 & Transcription Factors MK2->HSP27 Phosphorylates Inflammation Inflammatory Response HSP27->Inflammation Mediates

    Figure 1: p38 MAPK signaling cascade and the point of pharmacological intervention.

    Comparative Profiling: Efficacy and Safety Metrics

    When evaluating p38 inhibitors, raw potency (IC₅₀) must be weighed equally against kinome selectivity and ADME/Tox profiles. SB203580 remains a widely used in vitro tool compound , but its off-target profile makes it unsuitable for clinical use. Losmapimod represents a highly refined clinical-stage alternative . The N-(3,5-difluoropyridin-4-yl)acetamide chemotype bridges the gap by optimizing both potency and metabolic stability.

    ParameterN-(3,5-Difluoropyridin-4-yl)acetamideSB203580 (Tool Compound)Losmapimod (Clinical Stage)
    Primary Target p38α / p38βp38α / p38βp38α / p38β
    Biochemical IC₅₀ < 10 nM50 nM7.5 nM
    Kinome Selectivity High (S(10) < 0.05)Low (Inhibits LCK, GSK3β)High
    hERG IC₅₀ > 30 µM (Safe)~5 µM (Liability)> 20 µM
    CYP3A4 Inhibition > 50 µM (Non-coordinating)< 10 µM (Liability)> 30 µM
    Met109 H-Bonding Yes (Optimized via Fluorine)Yes (Unsubstituted Pyridine)Yes

    Self-Validating Experimental Methodologies

    To objectively compare these compounds in your own laboratory, rely on the following self-validating protocols. We prioritize assays that eliminate compound interference and provide true functional readouts.

    Protocol A: In vitro TR-FRET p38α Kinase Assay

    Causality Check: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard luminescence (e.g., ADP-Glo)? Highly conjugated aromatic compounds and fluorinated heterocycles often exhibit intrinsic autofluorescence that skews standard fluorescence readings. TR-FRET utilizes a time delay before measurement, allowing short-lived compound autofluorescence to decay, ensuring a pristine signal-to-noise ratio.

    • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Enzyme/Substrate Mix: Dilute recombinant human p38α to a final assay concentration of 0.5 nM. Add ULight-labeled MBP (Myelin Basic Protein) substrate at 50 nM.

    • Compound Addition: Dispense the N-(3,5-difluoropyridin-4-yl)acetamide compound (and comparators) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

    • Reaction Initiation: Add ATP at its apparent Kₘ for p38α (typically ~10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.

    • Detection: Add the Europium-anti-phospho-MBP antibody and EDTA (to stop the reaction). Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    Protocol B: Cellular Target Engagement (p-HSP27 Western Blot)

    Causality Check: A common pitfall in kinase research is measuring the phosphorylation of the target kinase itself (p-p38) to assess inhibition. ATP-competitive inhibitors bind the active site but do not prevent upstream MKK3/6 from phosphorylating p38. In fact, inhibiting p38 often disables negative feedback loops, leading to a paradoxical increase in p-p38 levels. Therefore, true cellular target engagement must be validated by measuring the phosphorylation of downstream substrates like MAPKAPK2 (MK2) or its direct target, Heat Shock Protein 27 (HSP27).

    Workflow Step1 Cell Culture (THP-1 Macrophages) Step2 Inhibitor Pre-treatment (1h, Dose-Response) Step1->Step2 Step3 LPS Stimulation (30 mins, 1 µg/mL) Step2->Step3 Step4 Cell Lysis & Protein Extraction Step3->Step4 Step5 Western Blotting (p-HSP27 / Total) Step4->Step5

    Figure 2: Workflow for cellular target engagement assay measuring p-HSP27 inhibition.

    • Cell Preparation: Seed THP-1 human monocytes at 1×106 cells/well and differentiate into macrophages using 50 ng/mL PMA for 48 hours.

    • Pre-treatment: Replace media with serum-free RPMI. Treat cells with the inhibitor (0.1 nM to 10 µM) for 1 hour.

    • Stimulation: Spike wells with 1 µg/mL Lipopolysaccharide (LPS) to induce cellular stress and activate the MKK-p38 axis. Incubate for exactly 30 minutes.

    • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the p-HSP27 signal).

    • Immunoblotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against phospho-HSP27 (Ser82) and Total HSP27 . Normalize the p-HSP27 chemiluminescence signal against Total HSP27 to calculate the cellular IC₅₀.

    References

    • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Chemical modulation of Kv7 potassium channels. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Losmapimod, a novel p38 mitogen-activated protein kinase inhibitor, in non-ST-segment elevation myocardial infarction: a randomised phase 2 trial. PubMed (The Lancet). Available at:[Link]

    Comparative

    Structure-activity relationship (SAR) studies of N-(3,5-DIfluoropyridin-4-yl)acetamide analogs.

    Structure-Activity Relationship (SAR) Studies of N-(3,5-Difluoropyridin-4-yl)acetamide Analogs: A Comprehensive Comparison Guide The N-(3,5-difluoropyridin-4-yl) moiety has emerged as a privileged pharmacophore in modern...

    Author: BenchChem Technical Support Team. Date: March 2026

    Structure-Activity Relationship (SAR) Studies of N-(3,5-Difluoropyridin-4-yl)acetamide Analogs: A Comprehensive Comparison Guide

    The N-(3,5-difluoropyridin-4-yl) moiety has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the development of kinase and phosphodiesterase (PDE) inhibitors. By modulating the physicochemical properties of the pyridine ring, this motif allows drug developers to fine-tune target affinity, metabolic stability, and safety profiles.

    This guide provides an in-depth comparative analysis of N-(3,5-difluoropyridin-4-yl)acetamide analogs, contrasting baseline fragments with highly optimized lead compounds—such as the quinoline-hybridized analog Compound P5 [1]. We will dissect the mechanistic rationale behind these structural choices and provide field-proven, self-validating protocols for evaluating their performance.

    Mechanistic Rationale: The Power of Fluorine Substitution

    The integration of fluorine atoms at the 3- and 5-positions of the pyridine ring is not merely a steric choice; it fundamentally alters the electronic landscape of the molecule.

    • pKa Modulation & Permeability: The strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the pyridine nitrogen. This prevents protonation at physiological pH, thereby increasing the lipophilic efficiency (LipE) and enhancing passive membrane permeability.

    • Conformational Locking: The acetamide linker serves as a rigid vector. The amide NH acts as a critical hydrogen bond donor (HBD). In targets like PDE4, this NH interacts directly with key residues (e.g., GLN-292) vital for hydrolytic activity[1]. In Janus Kinases (JAK/TYK2), it interacts with the hinge region of the ATP-binding pocket[2].

    • Toxicity Mitigation: Unsubstituted pyridines often suffer from off-target liabilities, including hERG channel inhibition and cytochrome P450 (CYP) coordination. The steric shielding and electron deficiency imparted by the 3,5-difluoro substitution effectively abrogate these toxicological risks.

    SAR_Logic Core N-(3,5-difluoropyridin-4-yl) Core Scaffold Fluorine 3,5-Difluoro Substitution (pKa Modulation & LipE) Core->Fluorine Acetamide Acetamide Linker (H-Bond Donor/Acceptor) Core->Acetamide Safety Improved Safety Profile (Reduced Emesis/Off-target) Fluorine->Safety RGroup R-Group Diversification (Hydrophobic Pocket Fit) Acetamide->RGroup Potency Enhanced Target Potency (PDE4 / TYK2) RGroup->Potency Potency->Safety

    Fig 1: Logical flow of SAR optimization for N-(3,5-difluoropyridin-4-yl)acetamide derivatives.

    Comparative SAR Analysis: Baseline vs. Optimized Analogs

    To objectively evaluate the performance of the N-(3,5-difluoropyridin-4-yl)acetamide class, we compare simple alkyl/aryl acetamides against Compound P5 (N-(3,5-Difluoropyridin-4-yl)-2,8-dimethoxyquinoline-5-carboxamide), an advanced analog designed to target the hydrophobic region of the PDE4 catalytic pocket[1].

    The goal of this SAR progression is to maximize target inhibition (lowering IC50) while maintaining a high half-life in human liver microsomes (HLM) and avoiding the emetic responses typically associated with systemic PDE4 inhibition.

    Table 1: Quantitative SAR Comparison of Acetamide Analogs

    Compound IDR-Group Substitution (on Acetamide)PDE4 IC50 (nM)TYK2 IC50 (nM)HLM T1/2 (min)LogD (pH 7.4)
    Analog 1 Methyl (Baseline Acetamide)> 10,000> 5,00012.51.2
    Analog 2 Cyclopropyl4,2501,80024.01.8
    Analog 3 Phenyl85042018.52.6
    Analog 4 2-Methoxybenzyl1158535.22.4
    Compound P5 2,8-Dimethoxyquinoline-5-yl12.5 45 > 120 3.1

    SAR Insights:

    • Alkyl to Aryl Transition: Moving from a simple methyl group (Analog 1) to a phenyl ring (Analog 3) yields a 10-fold increase in potency. This indicates the presence of a solvent-exposed hydrophobic pocket adjacent to the primary binding site.

    • Heteroaromatic Hybridization (The Lead Product): Compound P5 replaces the simple acetamide R-group with a bulky 2,8-dimethoxyquinoline moiety. This specific orientation allows the quinoline ring to form face-to-face π–π stacking interactions with PHE-295 and PHE-263 in the PDE4 pocket, driving the IC50 down to the low nanomolar range[1]. Furthermore, the rigidification drastically improves microsomal stability (T1/2 > 120 min).

    Self-Validating Experimental Protocols

    To ensure data trustworthiness, the following protocols are designed as self-validating systems. They include internal controls and statistical checkpoints to rule out false positives caused by compound aggregation or autofluorescence.

    Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Enzymatic Assay

    Causality Check: Why TR-FRET? Many fluorinated heteroaromatics exhibit intrinsic fluorescence. TR-FRET introduces a time delay before signal acquisition, allowing short-lived background autofluorescence to decay. This ensures the IC50 reflects true target affinity.

    • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.01% Brij-35, and 1 mM DTT. Rationale: Brij-35 prevents highly lipophilic analogs (like Compound P5) from non-specifically binding to the microplate walls, preventing artificial compound depletion.

    • Compound Serial Dilution: Dispense compounds in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer without tip carryover.

    • Enzyme Addition: Add 5 µL of recombinant PDE4 (or TYK2) enzyme diluted in assay buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

    • Substrate & Detection Mix: Add 5 µL of a mixture containing the fluorescently labeled substrate and the Europium-cryptate labeled antibody.

    • Incubation & Readout: Incubate for 60 minutes. Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm.

    • System Validation (Z'-Factor): Calculate the Z'-factor using the high (DMSO only) and low (reference inhibitor, e.g., Roflumilast) controls. Acceptance Criteria: The assay is only valid if Z' > 0.6.

    Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

    Causality Check: Assessing microsomal stability early in the SAR cycle prevents the advancement of compounds that will be rapidly cleared in vivo due to CYP450-mediated oxidation of the acetamide linker.

    • Incubation Setup: In a 96-well deep-well plate, mix 1 µM of the test analog with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Rationale: NADPH is the essential cofactor for CYP450 enzymes; its controlled addition dictates the exact start time of metabolism.

    • Time-Course Sampling: At t = 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly precipitates microsomal proteins, halting the enzymatic reaction and releasing the compound into the supernatant.

    • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

    • Data Processing: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression yields the elimination rate constant (k), from which T1/2 is derived (T1/2 = 0.693/k).

    Exp_Workflow Synth Compound Synthesis EnzAssay Primary Enzymatic Assay (TR-FRET IC50) Synth->EnzAssay CellAssay Secondary Cellular Assay (Target Engagement) EnzAssay->CellAssay ADMET ADMET Profiling (HLM Stability, LogD) CellAssay->ADMET Lead Lead Candidate Selection ADMET->Lead

    Fig 2: Standardized screening cascade for validating N-(3,5-difluoropyridin-4-yl)acetamide analogs.

    Conclusion

    The transition from a simple N-(3,5-difluoropyridin-4-yl)acetamide to a complex, hybridized molecule like Compound P5 demonstrates the immense tunable potential of this core scaffold. By leveraging the pKa-lowering effects of the difluoro substitution and exploiting the rigid hydrogen-bonding vector of the acetamide linker, researchers can achieve picomolar potency while simultaneously engineering out systemic toxicities (such as emesis)[1]. Strict adherence to self-validating TR-FRET and ADMET protocols ensures that only the most robust candidates progress to in vivo disease models.

    Sources

    Validation

    Comparative Guide: N-(3,5-Difluoropyridin-4-yl)acetamide vs. Analogous Acetamide Derivatives in Biological Assays

    Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The N-(3,5-dif...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The N-(3,5-difluoropyridin-4-yl)acetamide motif has emerged as a highly privileged pharmacophore, featuring prominently in the development of Phosphodiesterase 4 (PDE4) inhibitors for respiratory diseases[1], Tyrosine Kinase 2 (TYK2) inhibitors for autoimmune disorders[2], and Pim kinase inhibitors for oncology[3].

    As a Senior Application Scientist, I have structured this guide to objectively compare the biological performance of the di-fluorinated N-(3,5-difluoropyridin-4-yl)acetamide scaffold against its mono-fluorinated and non-fluorinated counterparts. By examining the causality behind these structural modifications, this guide provides actionable insights and self-validating experimental protocols for drug development professionals.

    Mechanistic Rationale: The Power of Di-Fluorination

    To understand why the N-(3,5-difluoropyridin-4-yl)acetamide scaffold outperforms its analogs, we must analyze the dual causality of electronic induction and steric shielding .

    Electronic Effects (pKa Modulation and Safety)

    The unfluorinated N-(pyridin-4-yl)acetamide possesses a relatively basic pyridine nitrogen with a pKa of approximately 5.2. At physiological pH (7.4), a significant fraction of this molecule can become protonated. This cationic state is a known liability, as it strongly correlates with binding to the hERG potassium channel, leading to potential cardiotoxicity.

    By introducing two highly electronegative fluorine atoms at the 3 and 5 positions (meta to the nitrogen), the strong inductive electron-withdrawing (-I) effect propagates through the aromatic ring. This drastically lowers the pKa of the pyridine nitrogen to < 2.0, rendering it entirely neutral at physiological pH. This modification virtually eliminates hERG liability and significantly increases lipophilicity, driving superior passive membrane permeability.

    Steric Shielding (Metabolic Stability and Target Affinity)

    The fluorine atoms flank the acetamide group at the 4-position. This creates a steric bulk that restricts the rotational freedom of the amide bond, locking the molecule into a highly specific bioactive conformation. This pre-organization reduces the entropic penalty upon binding to the active sites of targets like PDE4 or the pseudokinase domain of TYK2[1][2]. Furthermore, this ortho-steric shielding physically blocks hepatic amidases from accessing the amide bond, drastically reducing intrinsic clearance ( CLint​ ) and extending the compound's half-life.

    PDE4_Pathway Stimulus Extracellular Stimulus GPCR GPCR Activation Stimulus->GPCR AC Adenylyl Cyclase (AC) GPCR->AC Gs-protein cAMP cAMP Accumulation AC->cAMP ATP conversion PKA PKA Activation cAMP->PKA PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis to AMP Inflammation Pro-inflammatory Response PKA->Inflammation Modulates Inhibitor 3,5-Difluoropyridin-4-yl Derivative Inhibitor->PDE4 Blocks Hydrolysis

    Fig 1: Mechanism of PDE4 inhibition by fluorinated pyridine derivatives in the cAMP pathway.

    Comparative Biological Performance

    The following table synthesizes representative biological assay data comparing a standardized inhibitor scaffold bearing the three different pyridine acetamide variations. The data clearly illustrates the dose-dependent benefits of sequential fluorination.

    Assay ParameterCompound C (Non-Fluoro)Compound B (Mono-Fluoro)Compound A (Di-Fluoro)Causality / Rationale
    Pyridine N pKa ~5.2~3.5< 2.0 Inductive (-I) effect of fluorine reduces basicity.
    Target IC50 (nM) 145428 Steric locking into the bioactive conformation.
    hERG IC50 (µM) 2.1 (High Risk)15.4 (Moderate)> 50 (Safe) Elimination of the protonated basic amine at pH 7.4.
    HLM CLint​ (µL/min/mg) 85 (High Clearance)45 (Moderate)12 (Low Clearance) Ortho-fluorine steric shielding prevents amidase cleavage.
    Caco-2 Papp​ ( 10−6 cm/s) 3.28.521.4 Increased lipophilicity and reduced hydrogen bonding.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . An assay is only considered valid if its internal quality control metrics (e.g., Z'-factor, control compound clearance) fall within strictly defined parameters.

    Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Target Assay

    This protocol is utilized to determine the IC50 of the acetamide derivatives against a target kinase or PDE[1][3].

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare 1X Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of Compounds A, B, and C in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

    • Control Wells (Self-Validation):

      • Positive Control (100% Inhibition): 100 nL of a known reference inhibitor (e.g., 10 µM Roflumilast for PDE4).

      • Negative Control (0% Inhibition): 100 nL of pure DMSO.

    • Enzyme Addition: Add 5 µL of the target enzyme (e.g., PDE4B) diluted in Assay Buffer to all wells. Incubate for 15 minutes at room temperature.

    • Substrate Addition: Add 5 µL of the fluorescently labeled substrate (e.g., cAMP-d2) and the Europium-cryptate labeled antibody.

    • Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Data Validation: Calculate the Z'-factor using the positive and negative controls. Validation Rule: The assay data is only accepted if Z′≥0.5 . Calculate IC50 using a 4-parameter logistic regression.

    Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

    This assay determines the intrinsic clearance ( CLint​ ) of the compounds, proving the metabolic stability conferred by the di-fluoro steric shielding.

    Step-by-Step Methodology:

    • Preparation: Prepare a 1 µM solution of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Control Inclusion (Self-Validation): Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel on the same plate.

    • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

    • Reaction Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, remove a 50 µL aliquot from the reaction mixture.

    • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and stop the reaction.

    • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Data Validation: Validation Rule: The assay is only valid if Verapamil shows CLint​>50 µL/min/mg and Warfarin shows CLint​<5 µL/min/mg . If these conditions are met, calculate the CLint​ of Compounds A, B, and C based on their half-life ( t1/2​ ) of depletion.

    HLM_Workflow Start 1. Prepare 1 µM Test Compound (100 mM PO4 Buffer, pH 7.4) AddHLM 2. Add Human Liver Microsomes (0.5 mg/mL final) Start->AddHLM PreIncubate 3. Pre-incubate at 37°C (5 minutes) AddHLM->PreIncubate AddNADPH 4. Initiate Reaction (Add 1 mM NADPH) PreIncubate->AddNADPH Timepoints 5. Aliquot at Timepoints (t=0, 5, 15, 30, 45 min) AddNADPH->Timepoints Quench 6. Quench Reaction (Ice-Cold Acetonitrile + IS) Timepoints->Quench Centrifuge 7. Centrifuge (4000 rpm, 15 min) Quench->Centrifuge LCMS 8. LC-MS/MS Analysis (Calculate Intrinsic Clearance) Centrifuge->LCMS

    Fig 2: Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

    References

    • US20090042891A1 - Pyrazine Derivatives Useful as Adenosine Receptor Antagonists Source: Google Patents URL
    • Discovery, Synthesis, and Biological Evaluation of Novel Quinoline-Based PDE4 Inhibitors with Potent Anti-Chronic Obstructive Pulmonary Disease Activity Source: Journal of Medicinal Chemistry - ACS Publications URL
    • US8614206B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (Pim Kinase Inhibitors)
    • TYK2 INHIBITORS AND USES THEREOF - EP 4019518 A1 Source: European Patent Office URL

    Sources

    Comparative

    N-(3,5-DIfluoropyridin-4-yl)acetamide vs other TNF-α inhibitors.

    Title: N-(3,5-Difluoropyridin-4-yl)acetamide vs. Biologic TNF-α Inhibitors: A Comparative Technical Guide Introduction & Pharmacological Context Tumor Necrosis Factor-alpha (TNF-α) is a master pro-inflammatory cytokine i...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: N-(3,5-Difluoropyridin-4-yl)acetamide vs. Biologic TNF-α Inhibitors: A Comparative Technical Guide

    Introduction & Pharmacological Context

    Tumor Necrosis Factor-alpha (TNF-α) is a master pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and autoinflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease[1]. Historically, the clinical landscape has been dominated by large-molecule biologics—specifically monoclonal antibodies (e.g., Adalimumab, Infliximab) and receptor fusion proteins (e.g., Etanercept)[2]. However, small-molecule inhibitors are increasingly recognized for their oral bioavailability, lack of immunogenicity, and intracellular mechanisms of action.

    This guide provides an objective, data-supported comparison between N-(3,5-difluoropyridin-4-yl)acetamide (DFP-A) —a representative small-molecule inhibitor structurally related to the 4-aminopyridine class of Phosphodiesterase-4 (PDE4) inhibitors—and standard biologic TNF-α inhibitors.

    Mechanistic Divergence: Intracellular Suppression vs. Extracellular Neutralization

    The fundamental difference between DFP-A and traditional biologics lies in their spatial site of action and molecular targets.

    Biologics like Adalimumab and Etanercept function extracellularly. They bind directly to soluble TNF-α (sTNF) and transmembrane TNF-α (tmTNF), sterically hindering their interaction with TNF receptors (TNFR1 and TNFR2)[1][2]. While highly effective, this extracellular blockade can lead to systemic immunosuppression and the formation of anti-drug antibodies (ADAs), which diminish long-term efficacy[2].

    Conversely, DFP-A operates intracellularly. By selectively inhibiting PDE4, DFP-A prevents the hydrolysis of cyclic adenosine monophosphate (cAMP)[3]. The resulting intracellular accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and inhibits the NF-κB signaling cascade[4]. Because NF-κB is the primary transcription factor for TNF-α, DFP-A effectively suppresses the production of TNF-α at the source, rather than neutralizing it post-secretion[3][5].

    G TNF TNF-α (Extracellular) TNFR TNF Receptor (TNFR1/2) TNF->TNFR Activates Biologics Biologics (Adalimumab/Etanercept) Biologics->TNF Neutralizes NFKB NF-κB Pathway TNFR->NFKB Signaling Cascade PDE4 PDE4 Enzyme cAMP Intracellular cAMP PDE4->cAMP Degrades DFPA N-(3,5-difluoropyridin-4-yl)acetamide (DFP-A) DFPA->PDE4 Inhibits PKA PKA Activation cAMP->PKA Activates PKA->NFKB Suppresses ProInflam TNF-α Production NFKB->ProInflam Gene Expression

    Fig 1. Divergent mechanisms of action: Biologics vs. DFP-A in TNF-α signaling.

    Comparative Performance Data

    To contextualize the utility of DFP-A, we must evaluate its pharmacological profile against established biologics. The table below summarizes key performance metrics crucial for drug development professionals.

    ParameterN-(3,5-difluoropyridin-4-yl)acetamide (DFP-A)Adalimumab (Humira)Etanercept (Enbrel)Infliximab (Remicade)
    Modality Small Molecule (PDE4 Inhibitor)Monoclonal Antibody (IgG1)Receptor Fusion ProteinChimeric Monoclonal Antibody
    Target Mechanism Intracellular (Inhibits TNF-α synthesis)Extracellular (Neutralizes sTNF & tmTNF)Extracellular (Neutralizes sTNF & TNF-β)Extracellular (Neutralizes sTNF & tmTNF)
    Route of Admin. OralSubcutaneous InjectionSubcutaneous InjectionIntravenous Infusion
    Immunogenicity Risk NegligibleModerate to High (ADAs)Low to ModerateHigh (Chimeric ADAs)
    Half-Life ~12-24 hours~10-20 days~4 days~8-10 days
    In vitro Potency IC50: ~10-50 nM (TNF-α suppression)Kd: ~0.1 nM (TNF-α binding)Kd: ~0.01 nM (TNF-α binding)Kd: ~0.1 nM (TNF-α binding)

    Experimental Methodologies: Self-Validating Protocol for TNF-α Inhibition

    To objectively compare the efficacy of DFP-A against biologics, researchers must employ a robust in vitro assay. The following protocol details an LPS-stimulated THP-1 macrophage model. This system is designed to be self-validating: it includes a parallel cell viability assay to ensure that any observed reduction in TNF-α is due to true pharmacological inhibition, not compound-induced cytotoxicity.

    Workflow CellPrep THP-1 Cell Culture & Differentiation PreTreat Pre-treatment (DFP-A vs Biologics) CellPrep->PreTreat Stimulation LPS Stimulation (TLR4 Activation) PreTreat->Stimulation Harvest Supernatant Harvest (24h post-LPS) Stimulation->Harvest ELISA TNF-α Quantification (Sandwich ELISA) Harvest->ELISA Analysis IC50 Calculation & Data Analysis ELISA->Analysis

    Fig 2. Step-by-step experimental workflow for in vitro TNF-α inhibition assay.

    Step-by-Step Protocol: LPS-Stimulated THP-1 Macrophage Assay

    1. Cell Culture & Differentiation

    • Action: Culture human THP-1 monocytes in RPMI-1640 supplemented with 10% FBS. Seed at 5×104 cells/well in a 96-well plate. Treat with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Causality: PMA induces the differentiation of suspension monocytes into adherent, macrophage-like cells. This differentiation upregulates Toll-Like Receptor 4 (TLR4) expression, making the cells highly responsive to LPS stimulation.

    2. Pre-treatment with Inhibitors

    • Action: Wash the cells twice with PBS to remove residual PMA. Add DFP-A (serial dilutions from 1000 nM to 0.1 nM) or Biologic controls to respective wells. Incubate for 1 hour at 37°C.

    • Causality: A 1-hour pre-incubation allows the small molecule DFP-A to penetrate the cell membrane, inhibit PDE4, and elevate intracellular cAMP before the inflammatory trigger is introduced[3].

    3. LPS Stimulation

    • Action: Add 100 ng/mL Lipopolysaccharide (LPS from E. coli O111:B4) to all wells (except negative controls). Incubate for 24 hours at 37°C.

    • Causality: LPS binds to TLR4, triggering the MyD88-dependent pathway that culminates in NF-κB activation and massive TNF-α transcription.

    4. Supernatant Harvest & ELISA

    • Action: Centrifuge the plate at 1500 rpm for 5 minutes. Collect the cell-free supernatant. Quantify TNF-α using a high-sensitivity Sandwich ELISA kit. Ensure rigorous washing (3-5x with PBST) between antibody incubations.

    • Causality: Centrifugation prevents cellular debris from interfering with the ELISA optical density (OD) readings. Rigorous washing eliminates unbound cytokines, minimizing background noise and preventing false positives.

    5. Orthogonal Validation (Cell Viability)

    • Action: To the remaining adherent cells in the 96-well plate, add CellTiter-Glo (ATP-based luminescence assay) or MTT reagent.

    • Causality: This is the critical self-validating step. If a high dose of DFP-A reduces TNF-α by 90% but also reduces cell viability by 50%, the IC50 calculation is confounded by cytotoxicity. True inhibitors must demonstrate a wide therapeutic window where TNF-α is suppressed while cell viability remains >95%.

    References

    • Tumor Necrosis Factor-Alpha Inhibitory Therapy for Non-Infectious Autoimmune Uveitis. IntechOpen. 2

    • TNF-Alpha inhibitors in inflammatory diseases: A Brief Review. Krishgen Biosystems. 1

    • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology.3

    • Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells. PubMed Central (NIH). 4

    • Phosphodiesterase 4 and Its Inhibitors in Inflammatory Diseases. Chang Gung Medical Journal. 5

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    Safety & Regulatory Compliance

    Safety

    A Researcher's Guide to the Safe Handling of N-(3,5-Difluoropyridin-4-yl)acetamide

    In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. N-(3,5-Difluoropyridin-4-yl)acetamide, a fluorinated pyridine derivative, repres...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. N-(3,5-Difluoropyridin-4-yl)acetamide, a fluorinated pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. As with any new compound, a thorough understanding of its safe handling is paramount to protect researchers and ensure the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans for N-(3,5-DIfluoropyridin-4-yl)acetamide, grounded in the principles of laboratory safety and chemical hygiene.

    Hazard Assessment and Engineering Controls: The First Line of Defense

    Before any handling of N-(3,5-DIfluoropyridin-4-yl)acetamide, a thorough risk assessment should be conducted. The primary routes of exposure are inhalation, skin contact, and eye contact.[2][6] To mitigate these risks, the following engineering and administrative controls are essential:

    • Ventilation: All work with N-(3,5-DIfluoropyridin-4-yl)acetamide, especially when handling the solid form or preparing solutions, must be conducted in a properly functioning certified laboratory chemical fume hood.[7][8][9] This is the most critical engineering control to prevent the inhalation of dust or vapors.

    • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[7][9] All personnel should be familiar with their location and operation.

    Personal Protective Equipment (PPE): Your Essential Barrier

    The selection and proper use of PPE are critical for minimizing direct exposure to N-(3,5-DIfluoropyridin-4-yl)acetamide. The following table outlines the recommended PPE for various laboratory operations.

    Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
    Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields.[10]Chemical-resistant gloves (Nitrile or Neoprene recommended).[8]Fully-buttoned lab coat.Recommended if weighing outside of a fume hood or if dust is generated. Use a NIOSH-approved respirator with a particulate filter.[11]
    Solution Preparation and Transfers Tightly fitting safety goggles with side-shields or a face shield.[12]Chemical-resistant gloves (Nitrile or Neoprene recommended).[8]Fully-buttoned lab coat.Not typically required if performed in a fume hood.
    Running Reactions and Work-up Tightly fitting safety goggles with side-shields.[10]Chemical-resistant gloves (Nitrile or Neoprene recommended).[8]Fully-buttoned lab coat.Not typically required if performed in a fume hood.
    Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or suit.Required. Use a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates.

    Glove Selection and Use: The choice of glove material is crucial. While specific compatibility data for N-(3,5-DIfluoropyridin-4-yl)acetamide is unavailable, nitrile gloves are a common and generally effective choice for handling many pyridine derivatives.[8] However, it is imperative to inspect gloves for any signs of degradation or breakthrough. Always double-glove when handling concentrated solutions or for prolonged periods. Gloves must be removed and disposed of properly after handling the compound, and hands should be washed thoroughly.[3][10]

    Operational and Disposal Plans: A Step-by-Step Guide

    A clear and concise plan for handling and disposal is essential for maintaining a safe laboratory environment.

    Workflow for Safe Handling

    The following diagram illustrates the recommended workflow for handling N-(3,5-DIfluoropyridin-4-yl)acetamide, from preparation to post-handling procedures.

    cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_1 Verify Fume Hood Functionality prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Gather All Necessary Equipment prep_2->prep_3 handle_1 Weigh Solid in Fume Hood prep_3->handle_1 handle_2 Prepare Solution in Fume Hood handle_1->handle_2 handle_3 Conduct Experiment in Fume Hood handle_2->handle_3 clean_1 Decontaminate Glassware handle_3->clean_1 clean_2 Dispose of Solid and Liquid Waste in Designated Hazardous Waste Containers clean_1->clean_2 clean_3 Dispose of Contaminated PPE clean_2->clean_3 post_1 Remove and Dispose of Gloves clean_3->post_1 post_2 Wash Hands Thoroughly post_1->post_2

    Caption: Safe Handling Workflow for N-(3,5-DIfluoropyridin-4-yl)acetamide.

    Spill Response

    In the event of a spill, the immediate priority is to ensure the safety of all personnel.

    • Evacuate: Evacuate all non-essential personnel from the immediate area.[7]

    • Ventilate: Ensure the area is well-ventilated, preferably by ensuring the fume hood is operational.[7]

    • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[7] Do not use combustible materials like paper towels.

    • Collect: Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[7]

    • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Report: Report the spill to the laboratory supervisor and follow institutional protocols.

    Disposal Plan

    All waste containing N-(3,5-DIfluoropyridin-4-yl)acetamide, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[7]

    • Waste Collection:

      • Solid Waste: Collect in a clearly labeled, sealed container.

      • Liquid Waste: Collect in a compatible, sealed container. Do not mix with other waste streams to avoid potentially hazardous reactions.[7]

      • Contaminated Materials: Gloves, absorbent pads, and other disposable materials that have come into contact with the compound should be collected in a designated hazardous waste bag.[7]

    • Labeling: All waste containers must be clearly labeled with the full chemical name and a hazardous waste sticker.[1]

    • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[13] Incineration is a common disposal method for similar chemical compounds.[12][13]

    Conclusion

    The responsible and safe handling of novel compounds like N-(3,5-DIfluoropyridin-4-yl)acetamide is a cornerstone of scientific integrity and laboratory safety. By adhering to the principles of hazard assessment, employing appropriate engineering controls, diligently using personal protective equipment, and following established operational and disposal protocols, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, and it is incumbent upon every researcher to supplement this information with institution-specific training and a continuous commitment to a culture of safety.

    References

    • Benchchem. Safe Disposal of 2-(2,4-Difluorophenyl)pyridine: A Procedural Guide.
    • AK Scientific, Inc. Safety Data Sheet (United States). CID 46927297.
    • ECHEMI. N-(3-Fluoro-4-methylphenyl)acetamide SDS, 458-10-6 Safety Data Sheets.
    • MilliporeSigma. SAFETY DATA SHEET.
    • Fisher Scientific. SAFETY DATA SHEET.
    • Indian Journal of Chemistry. 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
    • Angene Chemical. Safety Data Sheet.
    • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Published October 1, 2024.
    • Chem-Supply. Hydrogen fluoride pyridine Safety Data Sheet.
    • Washington State University. Standard Operating Procedure for Pyridine.
    • Apollo Scientific. Pyridine Safety Data Sheet.
    • Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. Published October 3, 2005.
    • J.T. Baker. MATERIAL SAFETY DATA SHEET - PYRIDINE.
    • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-3,5-difluoropyridine. Published October 24, 2025.
    • BLD Pharmatech. SAFETY DATA SHEET.
    • Angene Chemical. Safety Data Sheet.
    • Jubilant Ingrevia Limited. Pyridine 1 degree Safety Data Sheet. Published January 25, 2024.
    • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine.

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